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  • Product: 3-Bromo-2,4-difluorophenacyl bromide
  • CAS: 1807168-91-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Bromo-2,4-difluorophenacyl Bromide: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, α -haloketones serve as privileged building blocks for the construction of complex heterocyclic scaffolds. 3-Bromo-2,4-difluorophena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, α -haloketones serve as privileged building blocks for the construction of complex heterocyclic scaffolds. 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7) is a highly reactive, polyhalogenated alkylating agent[1]. The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring, coupled with the α -bromoketone moiety, creates a unique electronic environment. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for its application in heterocyclic synthesis.

Structural & Physicochemical Properties

The physical behavior and reactivity of 3-Bromo-2,4-difluorophenacyl bromide are dictated by its polyhalogenated nature. The compound typically presents as white crystals at room temperature[2]. The table below consolidates its verified and predicted physicochemical parameters for laboratory application[2][3].

Table 1: Core Physicochemical Parameters

PropertyValueCausality / Significance
IUPAC Name 2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanoneDefines the exact connectivity and halogen positioning.
CAS Number 1807168-91-7Unique registry identifier for procurement.
Molecular Formula C₈H₄Br₂F₂OHighlights the high halogen-to-carbon ratio.
Molecular Weight 313.92 g/mol Essential for stoichiometric calculations.
Monoisotopic Mass 311.8597 DaCritical for high-resolution mass spectrometry (HRMS)[3].
Melting Point 49.5 - 49.7 °CIndicates a low-melting solid; requires cool storage[2].
Predicted LogP ~3.3Suggests moderate lipophilicity, typical for polyhalogenated aromatics[3].
SMILES C1=CC(=C(C(=C1C(=O)CBr)F)Br)FUseful for computational modeling and cheminformatics[3].

Electronic Effects and Chemical Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific molecule behaves the way it does, rather than just observing its reactions. The reactivity of 3-Bromo-2,4-difluorophenacyl bromide is governed by three distinct structural features:

  • The α -Bromoketone Moiety (The Electrophilic Core): The aliphatic C-Br bond is highly polarized. The adjacent carbonyl group further lowers the energy of the σ∗ orbital of the C-Br bond, making the α -carbon an exceptional electrophile for SN​2 nucleophilic attack[4].

  • 2,4-Difluoro Inductive Effect (-I): Fluorine is highly electronegative. The fluorine atoms at the ortho (2) and para (4) positions exert a strong inductive electron-withdrawing effect across the aromatic ring. This intensifies the partial positive charge ( δ+ ) on the carbonyl carbon, significantly accelerating the intramolecular cyclization step during heterocycle formation[1].

  • 3-Bromo Orthogonal Handle: While the aliphatic bromine is displaced during initial heterocycle synthesis, the aromatic bromine at the 3-position remains intact. This provides an invaluable steric shield during the initial reaction and serves as a latent handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) under palladium catalysis.

Mechanistic Pathway: Hantzsch Thiazole Synthesis

The most prominent application of 3-Bromo-2,4-difluorophenacyl bromide is in the Hantzsch thiazole synthesis[1]. When reacted with a thioamide or thiourea, the ambident nucleophile attacks the α -haloketone. The causality of the mechanism is strictly ordered: the soft sulfur atom preferentially attacks the soft aliphatic α -carbon ( SN​2 ), followed by the hard nitrogen attacking the hard carbonyl carbon, culminating in dehydration to form the aromatic thiazole[1][4].

Hantzsch A 3-Bromo-2,4-difluorophenacyl bromide (Electrophile) C S-Alkylation Intermediate (Isothiourea) A->C SN2 Attack by Sulfur B Thiourea / Thioamide (Nucleophile) B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D Ring Closure E Dehydration (-H2O) D->E Acid/Base Catalysis F Substituted Thiazole (Target Scaffold) E->F Aromatization

Caption: Mechanistic pathway of Hantzsch thiazole synthesis utilizing 3-Bromo-2,4-difluorophenacyl bromide.

Experimental Methodology & Self-Validating Protocol

Phenacyl bromides are potent lachrymators and alkylating agents; all procedures must be conducted in a well-ventilated fume hood using appropriate PPE. The following protocol describes the synthesis of a thiazole derivative, designed as a self-validating system.

Step-by-Step Protocol: Synthesis of a Thiazole Hybrid
  • Reagent Preparation: In a round-bottom flask, combine 3-Bromo-2,4-difluorophenacyl bromide (1.0 equiv) and the selected thiourea/thioamide (1.0 equiv). Causality: Exact equimolar ratios prevent the formation of unreacted electrophilic residues, which complicate purification.

  • Solvent Addition: Suspend the mixture in absolute ethanol (to achieve a 0.2 M concentration). Causality: Ethanol is a protic solvent that stabilizes the transition state of the SN​2 displacement and readily dissolves the starting materials upon heating[1].

  • Thermal Activation: Reflux the mixture at 70–80 °C for 2 to 5 hours.

  • Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The phenacyl bromide is highly UV-active; its disappearance validates the completion of the alkylation step.

  • Workup & Neutralization: Cool the reaction to room temperature. The solution will likely be acidic due to the generation of hydrobromic acid (HBr). Add aqueous ammonium hydroxide ( NH4​OH ) dropwise until the pH reaches ~7-8. Causality: Neutralization is a self-validating step; it deprotonates the thiazolium intermediate, shifting the equilibrium to the neutral, aromatic thiazole free base, which typically precipitates out of the ethanolic solution[1].

  • Isolation & Purification: Filter the resulting precipitate, wash with ice-cold distilled water to remove ammonium bromide salts, and recrystallize from hot ethanol to yield the pure white/pale-yellow product.

Workflow Step1 1. Reagent Preparation Equimolar Phenacyl Bromide & Thioamide Step2 2. Solvent Addition Dissolve in EtOH (0.2 M) Step1->Step2 Step3 3. Thermal Activation Reflux at 70-80°C for 2-5 h Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexane:EtOAc) Step3->Step4 Step4->Step3 Incomplete reaction Step5 5. Workup & Neutralization Cool to RT, add aq. NH4OH Step4->Step5 Starting material consumed Step6 6. Isolation Filtration & H2O Wash Step5->Step6 Step7 7. Purification Recrystallization (EtOH) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis of thiazole hybrids.

Analytical Characterization Signatures

To verify the integrity of the starting material or the resulting products, researchers should look for specific analytical signatures.

Table 2: Expected Analytical Signatures

Analytical MethodExpected SignatureDiagnostic Value
Mass Spectrometry (ESI-MS) Isotope pattern of 1:2:1 at m/z ~311, 313, 315.Confirms the presence of two bromine isotopes ( 79 Br and 81 Br) in the parent molecule[3].
¹H NMR (CDCl₃) Singlet integrating to 2H at ~4.4 - 4.6 ppm.Corresponds to the aliphatic -CH₂-Br protons. Disappears upon successful thiazole cyclization.
¹³C NMR (CDCl₃) Carbonyl peak at ~188 - 192 ppm.Confirms the ketone. This peak shifts dramatically downfield (or disappears into the aromatic region) once the thiazole ring is formed.
¹⁹F NMR (CDCl₃) Two distinct multiplets.Validates the 2,4-difluoro substitution pattern on the aromatic ring.

References

  • [3] PubChemLite - 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O). uni.lu. Available at:

  • [2] CERTIFICATE OF ANALYSIS - 3-Bromo-2,4-difluorophenacyl bromide. Apollo Scientific. Available at:

  • [1] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at:

  • [4] Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. MDPI. Available at:

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Exploratory

An In-depth Technical Guide to 3-Bromo-2,4-difluorophenacyl bromide

CAS Number: 1807168-91-7 Introduction 3-Bromo-2,4-difluorophenacyl bromide is a halogenated aromatic ketone of significant interest to the fields of medicinal chemistry and drug discovery. As a member of the α-bromo keto...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1807168-91-7

Introduction

3-Bromo-2,4-difluorophenacyl bromide is a halogenated aromatic ketone of significant interest to the fields of medicinal chemistry and drug discovery. As a member of the α-bromo ketone class of compounds, it possesses a highly reactive electrophilic carbon center adjacent to the carbonyl group, making it a versatile synthetic intermediate.[1] The presence of two fluorine atoms on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the design of novel therapeutic agents.[2][3][4] This guide provides a comprehensive technical overview of 3-Bromo-2,4-difluorophenacyl bromide, including its chemical properties, a proposed synthetic route, predicted spectroscopic data, reactivity profile, potential applications, and essential safety and handling protocols.

Chemical Properties and Data

A summary of the key chemical properties for 3-Bromo-2,4-difluorophenacyl bromide is presented in the table below.

PropertyValueSource
CAS Number 1807168-91-7[5]
Molecular Formula C₈H₄Br₂F₂O[6]
Molecular Weight 313.92 g/mol [7]
IUPAC Name 2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanone[6]
SMILES C1=CC(=C(C(=C1C(=O)CBr)F)Br)F[6]
InChI InChI=1S/C8H4Br2F2O/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2[6]

Proposed Synthesis

The synthesis of 3-Bromo-2,4-difluorophenacyl bromide can be conceptually approached through the α-bromination of a suitable ketone precursor, 1-(3-bromo-2,4-difluorophenyl)ethanone. This method is a common and effective way to produce α-bromo ketones.[1][8][9]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene Intermediate_Ketone 1-(3-bromo-2,4-difluorophenyl)ethanone 1-Bromo-2,4-difluorobenzene->Intermediate_Ketone 1. Acetyl chloride 2. AlCl₃ Acetyl_chloride Acetyl chloride AlCl3 AlCl₃ Target_Molecule 3-Bromo-2,4-difluorophenacyl bromide Intermediate_Ketone->Target_Molecule Br₂ Acetic Acid Bromine Br₂

Caption: Proposed two-step synthesis of 3-Bromo-2,4-difluorophenacyl bromide.

Experimental Protocol

Step 1: Synthesis of 1-(3-bromo-2,4-difluorophenyl)ethanone

  • To a stirred solution of 1-bromo-2,4-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere.

  • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Bromo-2,4-difluorophenacyl bromide

  • Dissolve the purified 1-(3-bromo-2,4-difluorophenyl)ethanone in glacial acetic acid.[10]

  • Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise to the ketone solution at room temperature with vigorous stirring.[10]

  • Continue stirring until the reaction is complete (monitored by TLC). The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with a cold solvent like ethanol to remove impurities.[10]

  • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-Bromo-2,4-difluorophenacyl bromide by recrystallization.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7s2H-C(O)CH₂Br
~ 7.2 - 7.4m1HAromatic-H
~ 7.6 - 7.8m1HAromatic-H

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 30 - 35-C(O)CH₂Br
~ 110 - 135 (multiple peaks with C-F coupling)Aromatic carbons
~ 150 - 165 (doublets with large J-coupling)Fluorine-bearing aromatic carbons
~ 185 - 190C=O

Predicted IR and Mass Spectrometry Data

Spectroscopic MethodPredicted Key Peaks/Fragments
IR (Infrared) Spectroscopy ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1200-1000 cm⁻¹ (C-F stretch)
Mass Spectrometry (MS) Molecular ion peak cluster around m/z 312, 314, 316 due to bromine isotopes. Key fragments would include those corresponding to the loss of a bromine atom and the phenacyl moiety.

Reactivity and Mechanistic Insights

The primary mode of reactivity for 3-Bromo-2,4-difluorophenacyl bromide, like other α-bromo ketones, is as an electrophile in Sₙ2 reactions.[1] The electron-withdrawing nature of the adjacent carbonyl group and the fluorine atoms on the aromatic ring enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Reactivity Profile Diagram

Reactivity_Profile Target_Molecule 3-Bromo-2,4-difluorophenacyl bromide SN2_Product Substituted Product Target_Molecule->SN2_Product Heterocycle_Formation Heterocycle Synthesis Target_Molecule->Heterocycle_Formation with bifunctional nucleophiles Phosphonium_Salt Phosphonium Salt Target_Molecule->Phosphonium_Salt Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Target_Molecule Sₙ2 Attack Wittig_Reaction Wittig Reaction Triphenylphosphine Triphenylphosphine Triphenylphosphine->Target_Molecule Reaction Phosphonium_Salt->Wittig_Reaction with base and carbonyl

Caption: Key reaction pathways for 3-Bromo-2,4-difluorophenacyl bromide.

This high reactivity allows for the facile introduction of various functional groups and the construction of more complex molecular architectures, particularly heterocyclic systems which are prevalent in many pharmaceuticals.[12][13] The reaction with triphenylphosphine to form a phosphonium salt, a precursor for the Wittig reaction, is another important transformation for α-bromo ketones.[14]

Potential Applications in Drug Discovery

The structural features of 3-Bromo-2,4-difluorophenacyl bromide make it a promising building block in drug discovery and development.

  • Synthesis of Heterocyclic Compounds: Phenacyl bromides are well-established precursors for the synthesis of a wide array of biologically active heterocyclic compounds such as imidazoles, thiazoles, and oxazoles.[12][13]

  • Covalent Inhibitors: The electrophilic nature of the α-carbon makes this compound a potential "warhead" for the design of targeted covalent inhibitors.[1] These inhibitors can form irreversible bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes, leading to enhanced potency and duration of action.

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa and lipophilicity.[2][3][4]

Safety and Handling

3-Bromo-2,4-difluorophenacyl bromide is expected to be a hazardous substance and should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[15][16][17][18][19]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[15][18]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[15][18]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be used.[15]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][17]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17][18]

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[16][17]

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2,4-difluorophenacyl bromide is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its inherent reactivity as an α-bromo ketone, combined with the modulating effects of its fluorine substituents, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The protocols and data presented in this guide, while based on established chemical principles and analysis of analogous structures, provide a solid foundation for researchers and scientists working with this and related compounds.

References

  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem. (n.d.).
  • 3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information - NextSDS. (n.d.).
  • On the Mechanism of the Reactions of α-Bromoketones with Triphenylphosphine | Journal of the American Chemical Society. (n.d.).
  • 3-Bromo-2,4,5-trifluorobenzoic acid - Synquest Labs. (n.d.).
  • 3-Bromo-6-chloro-2-fluorophenacyl bromide - CymitQuimica. (n.d.).
  • 22.3 Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 23).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O) - PubChemLite. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 20).
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.).
  • 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019, September 20).
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - ResearchGate. (2022, October 4).
  • Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview - Benchchem. (n.d.).
  • Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications - Taylor & Francis. (2018, June 8).
  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. (2026, February 7).
  • Importance of Fluorine in Benzazole Compounds - MDPI. (2020, October 14).
  • 3-Bromo-2,4-difluorophenylacetic acid -. (n.d.).
  • 1807040-51-2|3-Bromo-2,5-difluorophenacyl bromide|BLD Pharm. (n.d.).
  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (n.d.).

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Profile of 3-Bromo-2,4-difluorophenacyl bromide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Bromo-2,4-difluorophenacyl bromide, with the molecular formula C₈H₄Br₂F₂O, is a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2,4-difluorophenacyl bromide, with the molecular formula C₈H₄Br₂F₂O, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its poly-functional nature, incorporating a reactive α-bromoketone moiety and a substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Due to the limited availability of direct experimental spectroscopic data in public databases, this technical guide provides a comprehensive, predicted spectroscopic profile of 3-Bromo-2,4-difluorophenacyl bromide. The predictions herein are grounded in established principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-2,4-difluorophenacyl bromide in a standard deuterated solvent such as chloroform-d (CDCl₃) are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals: one for the methylene protons of the phenacyl group and another for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 4.5 - 4.7Singlet2H-C(=O)CH₂BrThe methylene protons adjacent to the carbonyl group and bromine atom are expected to be significantly deshielded, appearing as a singlet. In similar phenacyl bromides, this signal typically appears in this region.
~ 7.0 - 7.6Multiplet2HAr-HThe two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms on the ring. Their chemical shifts are influenced by the electron-withdrawing effects of the halogens and the carbonyl group. Data from compounds like 2,4-Difluorobenzyl bromide can be used as a reference for the aromatic region.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).[2]

Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)AssignmentRationale and Comparative Insights
~ 185 - 190Doublet or Triplet (small J)C=OThe carbonyl carbon is highly deshielded and will appear at a low field. It may exhibit a small coupling to the ortho fluorine atom.
~ 160 - 165Doublet (large ¹JCF)C-FOne of the carbons directly bonded to fluorine will show a large one-bond C-F coupling constant and will be significantly deshielded.
~ 155 - 160Doublet (large ¹JCF)C-FThe other carbon directly bonded to fluorine will also exhibit a large one-bond C-F coupling and be deshielded.
~ 130 - 135Doublet or SingletAr-CAromatic carbon.
~ 115 - 120Doublet or SingletAr-C-BrThe carbon bearing the bromine atom.
~ 110 - 115Doublet of Doublets (²JCF and ³JCF)Ar-CHAromatic methine carbon, showing coupling to both fluorine atoms.
~ 30 - 35Singlet-CH₂BrThe methylene carbon attached to the bromine atom.
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows.[3][4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 3-Bromo-2,4-difluorophenacyl bromide for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is standard.

Visualization of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire Spectrum tune->acquire

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Spectrum

The IR spectrum of 3-Bromo-2,4-difluorophenacyl bromide is expected to be characterized by strong absorptions corresponding to the carbonyl, carbon-halogen, and aromatic C-H bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~ 1710 - 1730Strong, SharpC=O StretchThe carbonyl stretching frequency is elevated due to the electron-withdrawing inductive effects of the adjacent bromine atom and the substituted phenyl ring. This is a highly diagnostic peak for α-haloketones.[6]
~ 3100 - 3000Medium to WeakAromatic C-H StretchTypical for C-H stretching vibrations in an aromatic ring.
~ 1600, ~1500MediumAromatic C=C StretchCharacteristic stretching vibrations of the aromatic ring.
~ 1250 - 1100StrongC-F StretchThe carbon-fluorine stretching vibrations typically appear as strong bands in this region.
~ 700 - 550Medium to WeakC-Br StretchThe carbon-bromine stretching vibration is found at lower wavenumbers.
Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples, requiring minimal preparation.[5][7]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid 3-Bromo-2,4-difluorophenacyl bromide sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Visualization of FT-IR (ATR) Experimental Workflow

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire

Caption: A streamlined workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile organic compounds.[8]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 3-Bromo-2,4-difluorophenacyl bromide will be characterized by the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments (M, M+2, M+4 peaks).

Predicted m/zProposed Fragment IonFormulaRationale and Notes
310/312/314[M]⁺[C₈H₄⁷⁹Br⁸¹BrF₂O]⁺Molecular ion peak cluster. The 1:2:1 intensity ratio is characteristic of a species containing two bromine atoms.
231/233[M - Br]⁺[C₈H₄⁷⁹BrF₂O]⁺Loss of a bromine radical from the molecular ion.
217/219[M - CH₂Br]⁺[C₇H₂⁷⁹BrF₂O]⁺α-cleavage, loss of the bromomethyl radical. This is expected to be a prominent fragment.
189/191[C₆H₂BrF₂]⁺[C₆H₂⁷⁹BrF₂]⁺Loss of CO from the [M - CH₂Br]⁺ fragment.
94[CH₂Br]⁺[CH₂⁷⁹Br]⁺Bromomethyl cation.
Experimental Protocol for Mass Spectrometry (EI)

A standard protocol for obtaining an EI mass spectrum is as follows.[9]

  • Sample Preparation:

    • Ensure the sample is pure and free of non-volatile impurities.

    • Load a small amount of the solid sample (microgram quantities) into a capillary tube for a direct insertion probe.

  • Instrumental Analysis:

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The detector records the abundance of each ion, generating a mass spectrum.

    • Analyze the spectrum for the molecular ion and characteristic fragment ions to confirm the structure.

Visualization of Mass Spectrometry Workflow and Fragmentation

MS_Workflow cluster_sample Sample Introduction cluster_analysis MS Analysis load Load Sample into Probe insert Insert Probe into MS Source load->insert heat Heat to Volatilize insert->heat ionize Electron Ionization (70 eV) heat->ionize accelerate Accelerate Ions ionize->accelerate analyze Mass Analysis (m/z) accelerate->analyze detect Detect Ions analyze->detect

Caption: A general workflow for Electron Ionization Mass Spectrometry.

Fragmentation_Pathway cluster_frags Key Fragments M [C₈H₄Br₂F₂O]⁺˙ m/z 310/312/314 (Molecular Ion) F1 [C₇H₂BrF₂O]⁺ m/z 217/219 M->F1 - •CH₂Br (α-cleavage) F2 [C₈H₄BrF₂O]⁺ m/z 231/233 M->F2 - •Br F3 [C₆H₂BrF₂]⁺ m/z 189/191 F1->F3 - CO

Caption: Predicted major fragmentation pathway for 3-Bromo-2,4-difluorophenacyl bromide in EI-MS.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for 3-Bromo-2,4-difluorophenacyl bromide, covering NMR, IR, and MS techniques. While experimental verification is the gold standard, these predictions, based on sound chemical principles and data from analogous structures, offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided protocols serve as a practical starting point for obtaining high-quality experimental data.

References

  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
  • University of California, Los Angeles. (n.d.).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blogs.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0295450). NP-MRD.
  • Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare.
  • National Institutes of Health. (n.d.).
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol.
  • Università degli Studi di Urbino Carlo Bo. (n.d.). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Uniurb.
  • University of Illinois. (n.d.).
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial.
  • Spectroscopy Online. (2025, November 17).
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • BenchChem. (2025). A Predictive Guide to the 13C NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol. BenchChem.
  • MDPI. (2019, February 10).
  • PubChem. (n.d.). 3-bromo-2,4-difluorophenacyl bromide. PubChem.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Supporting Information for Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of.... (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • ChemicalBook. (n.d.). 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Phenacyl Bromide(2142-69-0) IR Spectrum.
  • Zenodo. (2020, May 13).
  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br....
  • BenchChem. (2025). Application Note: Mass Spectrometry of 2-bromo-N-(2,4-difluorophenyl)acetamide and its Fragments.
  • ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
  • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone....
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Bromopropionic-2,2,3,3-d4 Acid.
  • BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
  • NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST WebBook.
  • SpectraBase. (n.d.). (R)-3-Bromo-3,3-difluoro-2-((4-methoxyphenyl)amino)-2-phenylpropanenitrile - Optional[MS (GC)] - Spectrum.
  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

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Exploratory

A Technical Guide to 3-Bromo-2,4-difluorophenacyl bromide: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3-Bromo-2,4-difluorophenacyl bromide (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3-Bromo-2,4-difluorophenacyl bromide (CAS No. 1807168-91-7). As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, understanding its commercial landscape and purity profile is critical for researchers and drug development professionals. This guide consolidates available information on suppliers, typical purity specifications, and analytical methodologies for this compound and its structural analogs. It also delves into the potential impurity profile based on common synthetic routes for phenacyl bromides.

Introduction

3-Bromo-2,4-difluorophenacyl bromide, with the molecular formula C₈H₄Br₂F₂O, is a halogenated aromatic ketone. Its structure, featuring a reactive α-bromoketone moiety and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. The bromine atom on the phenacyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the bromo- and difluoro-substituents on the aromatic ring allow for further functionalization, making it a versatile precursor for the synthesis of complex molecules.

dot

Figure 1: Chemical structure of 3-Bromo-2,4-difluorophenacyl bromide.

Commercial Availability

3-Bromo-2,4-difluorophenacyl bromide is available from a number of chemical suppliers specializing in research and development chemicals. While a comprehensive list is beyond the scope of this guide, a notable supplier is BLD Pharm, which lists the compound under the product code BD01170792. Researchers are advised to consult the websites of various chemical suppliers for current availability, pricing, and packaging options.

Table 1: Supplier Information for 3-Bromo-2,4-difluorophenacyl bromide

SupplierProduct CodeCAS Number
BLD PharmBD011707921807168-91-7

It is important to note that the availability of this compound may vary, and it is recommended to inquire directly with suppliers for lead times and stock status.

Purity and Specifications

Detailed public information regarding the specific purity grades and specifications for 3-Bromo-2,4-difluorophenacyl bromide is limited. However, based on typical standards for similar research chemicals, it is reasonable to expect purities of ≥95% or higher. A Certificate of Analysis (CoA) should always be requested from the supplier to obtain precise information on the purity of a specific batch.

Table 2: Expected Purity Specifications for 3-Bromo-2,4-difluorophenacyl bromide (Inferred)

ParameterTypical SpecificationAnalytical Method
Purity (by HPLC)≥95%High-Performance Liquid Chromatography (HPLC)
IdentificationConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
AppearanceWhite to off-white or light yellow solidVisual Inspection
Melting PointTo be reportedMelting Point Apparatus
Residual SolventsTo be reportedGas Chromatography (GC)

Analytical Methods for Purity Determination

The purity of 3-Bromo-2,4-difluorophenacyl bromide and related phenacyl bromides is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds like phenacyl bromides. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC Purity Analysis (General Method)

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

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HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in solvent (e.g., Acetonitrile) weigh->dissolve inject Inject onto HPLC system dissolve->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Figure 2: General workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any major impurities. The ¹H NMR spectrum of 3-Bromo-2,4-difluorophenacyl bromide is expected to show characteristic signals for the aromatic protons and the methylene protons of the phenacyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

Potential Impurity Profile

Impurities in 3-Bromo-2,4-difluorophenacyl bromide can originate from the starting materials or be byproducts of the synthesis. The most common synthetic route to phenacyl bromides is the α-bromination of the corresponding acetophenone.

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Synthesis_and_Impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities start 3-Bromo-2,4-difluoroacetophenone product 3-Bromo-2,4-difluorophenacyl bromide start->product α-Bromination unreacted Unreacted Starting Material start->unreacted Incomplete reaction isomers Positional Isomers start->isomers Isomeric starting material reagent Brominating Agent (e.g., Br2, NBS) reagent->product dibromo Dibrominated Byproduct product->dibromo Over-bromination

Foundational

The Architecture of Reactivity: A Comprehensive Guide to Substituted Phenacyl Bromides in Drug Discovery

Executive Summary Substituted phenacyl bromides ( α -bromoacetophenones) are indispensable bifunctional building blocks in modern organic synthesis and medicinal chemistry. Characterized by two contiguous electrophilic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenacyl bromides ( α -bromoacetophenones) are indispensable bifunctional building blocks in modern organic synthesis and medicinal chemistry. Characterized by two contiguous electrophilic centers—the α -halocarbon and the carbonyl carbon—these compounds exhibit exceptional reactivity[1]. This dual-reactivity profile makes them ideal precursors for the orchestrated, regioselective synthesis of a vast array of five- and six-membered heterocyclic scaffolds, including thiazoles, imidazoles, pyrroles, and indolizines[2].

This technical guide explores the mechanistic rationale behind phenacyl bromide reactivity, details field-proven synthetic protocols, and evaluates their critical role in developing next-generation therapeutics.

Chemical Architecture & Mechanistic Rationale

The synthetic utility of phenacyl bromides stems directly from their structural electronics. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom creates a highly polarized molecule.

  • The α -Carbon (C-Br): Highly susceptible to SN​2 nucleophilic attack due to the leaving group ability of the bromide ion and the stabilization of the transition state by the adjacent π -system of the carbonyl group.

  • The Carbonyl Carbon (C=O): Serves as a secondary electrophilic site, readily undergoing nucleophilic addition-elimination reactions (e.g., imine formation)[1].

When reacted with bis-nucleophiles (like thiourea or 1,2-phenylenediamine), the softer nucleophile (e.g., sulfur) typically attacks the α -carbon first, followed by the harder nucleophile (e.g., nitrogen) attacking the carbonyl carbon, driving an irreversible intramolecular cyclization[3].

Hantzsch PB Substituted Phenacyl Bromide (Dual Electrophile) SA S-Alkylation Intermediate (SN2 at α-Carbon) PB->SA TU Thiourea Derivative (Bis-Nucleophile) TU->SA CY Intramolecular Cyclization (N attacks Carbonyl) SA->CY DH Dehydration (-H2O) CY->DH TZ Substituted Thiazole Hybrid DH->TZ

Mechanistic pathway of the Hantzsch thiazole synthesis utilizing phenacyl bromides.

Precursor Synthesis: Generating Substituted Phenacyl Bromides

Historically, the α -bromination of substituted acetophenones was achieved using liquid molecular bromine ( Br2​ ) in acetic acid or ether. However, Br2​ is highly corrosive, toxic, and difficult to handle. Modern drug development prioritizes greener, safer, and more regioselective brominating agents, with N-Bromosuccinimide (NBS) emerging as the industry standard[2][4].

NBS provides a controlled release of electrophilic bromine, minimizing poly-bromination side reactions and improving the overall yield and purity of the lachrymatory phenacyl bromide products.

Protocol 1: Synthesis of α -Bromoacetophenone via NBS

Causality Note: Acidic alumina is utilized here to activate the carbonyl group, increasing the enolization rate which is the rate-determining step in α -halogenation.

Reagents & Materials:

  • Substituted acetophenone (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol, 1.2 eq)

  • 10% (w/w) Acidic Al2​O3​

  • Methanol (20 volumes)

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in methanol (20 vol).

  • Catalyst Addition: Add 10% (w/w) acidic Al2​O3​ to the solution to promote enolization.

  • Bromination: Slowly add NBS (12 mmol) to the reaction mixture at room temperature. The slow addition prevents thermal spikes that could lead to di-bromination[4].

  • Monitoring: Stir the mixture and monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Workup: Upon consumption of the starting material, filter the mixture to remove the alumina. Concentrate the filtrate under reduced pressure.

  • Purification: Extract the residue with dichloromethane (DCM) and wash with water to remove succinimide byproducts. Dry the organic layer over anhydrous Na2​SO4​ , evaporate, and recrystallize the crude phenacyl bromide from cold methanol to achieve >95% purity[4].

Heterocycle Construction: The "Lego" Blocks of Drug Discovery

Phenacyl bromides are the foundational substrates for synthesizing diverse bioactive heterocycles.

Thiazole and Quinoxaline Hybrids

The Hantzsch thiazole synthesis is the most prominent application of phenacyl bromides. By reacting phenacyl bromides with thioureas or thiosemicarbazides, researchers can generate thiazole-linked hybrids that exhibit potent anticancer, antibacterial, and antifungal properties[3][5]. Recent advances utilize nanocatalysts like Titanium Dioxide ( TiO2​ ) nanoparticles to accelerate this transformation under mild conditions[6].

Protocol 2: TiO2​ Nanoparticle-Catalyzed Synthesis of Substituted Thiazoles

Causality Note: TiO2​ nanoparticles provide a high surface-area Lewis acid site that coordinates with the carbonyl oxygen of the phenacyl bromide, significantly lowering the activation energy for the subsequent cyclization step.

  • Preparation: In a 20 mL round-bottom flask, dissolve phenacyl bromide (0.5 mmol) and a substituted phenyl thiourea (0.5 mmol) in 5 mL of Dichloromethane (DCM)[6].

  • Catalysis: Add a catalytic amount of TiO2​ nanoparticles (5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture magnetically at 50°C for 20–30 minutes[6].

  • Validation: Confirm reaction completion via TLC. The rapid reaction time is a direct result of the nanocatalyst's efficiency.

  • Isolation: Filter the warm mixture to recover the TiO2​ catalyst (which can be washed with ethyl acetate and reused).

  • Purification: Wash the filtrate with a sodium thiosulfate (hypo) solution to remove any residual free bromine species, then recrystallize the separated solid from ethanol to yield the pure thiazole derivative[6].

Polysubstituted Pyrroles

Beyond classical 5-membered rings containing sulfur, phenacyl bromides are critical in a three-component reaction to form 1,2,3,5-tetrasubstituted pyrroles. By reacting phenacyl bromide, a primary amine, and a dialkyl acetylenedicarboxylate in the presence of an Iron(III) chloride ( FeCl3​ ) catalyst at room temperature, high yields (84–89%) of pyrroles are achieved[7].

BioTargets PB_Core Phenacyl Bromide Scaffold Indolizines 7-Chloroindolizines (Cascade Cyclization) PB_Core->Indolizines Thiazoles Thiazole Hybrids (Hantzsch Synthesis) PB_Core->Thiazoles Pyrroles Polysubstituted Pyrroles (FeCl3 Multicomponent) PB_Core->Pyrroles COX COX-2 Inhibition (Anti-inflammatory) Indolizines->COX Microbe Antimicrobial (S. aureus, E. coli) Indolizines->Microbe Thiazoles->Microbe Cancer Anticancer (BRAFV600E, MCF-7) Thiazoles->Cancer Pyrroles->Cancer

Divergent synthesis of bioactive heterocycles from phenacyl bromides and their biological targets.

Biological Applications & Structure-Activity Relationships (SAR)

The strategic approach of molecular hybridization using phenacyl bromides has markedly enhanced drug efficacy and mitigated multidrug resistance[1]. Table 1 summarizes the quantitative and qualitative data regarding the biological applications of these synthesized scaffolds.

Table 1: Synthetic Pathways and Biological Targets of Phenacyl Bromide Derivatives

Heterocyclic ScaffoldReactants (with Phenacyl Bromide)Catalyst / ConditionsPrimary Biological ApplicationKey Findings / SAR Data
Thiazolyl-Pyrazoline Hybrids Pyrazoline N-thioamidesEthanol, Reflux (2-6 h)Anticancer / AntifungalSubstantial BRAFV600E inhibitory potential and antiproliferative activity against MCF-7 cell lines[3].
7-Chloroindolizines 4-chloropyridine hydrochlorideOne-pot cascade cyclizationAnti-inflammatory / AntimicrobialSelective COX-2 inhibition ( IC50​ = 10.24 µM); 90% inhibition against E. coli[8].
1,4-Quinoxalines 1,2-phenylenediamine TiO2​ NPs, DCM, 50°CBroad-spectrum AntimicrobialElectron-withdrawing groups on the phenacyl bromide enhance binding affinity to microbial targets[6].
Polysubstituted Pyrroles Amines + Dialkyl acetylenedicarboxylate FeCl3​ , Room Temp (14-16 h)Bioactive Natural ProductsHigh yields (84-89%); versatile intermediates for organic conducting materials[7].

The structure-activity relationship (SAR) dictates that the substitution pattern on the phenacyl bromide (e.g., p-chloro, p-methoxy, or p-nitro) directly influences the electronic distribution of the resulting heterocycle. For instance, in the synthesis of 7-chloroindolizines, computational Density Functional Theory (DFT) analysis reveals that specific substitutions create a moderate HOMO-LUMO gap (4.07 eV), establishing well-defined donor and acceptor regions that support efficient charge transfer and strong biomolecular interactions with targets like COX-2[8].

References

  • Full article: Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds Taylor & Francis Online[Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles IntechOpen[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega - ACS Publications[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide National Library of Medicine (PMC)[Link]

  • An Efficient New Method for the Synthesis of Polysubstituted Pyrroles Organic Chemistry Portal[Link]

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents PubMed[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Late-Stage Functionalization of Thiazole Derivatives Using 3-Bromo-2,4-difluorophenacyl Bromide

Executive Summary & Rationale The construction of highly functionalized heterocycles is a foundational pillar of modern drug discovery. Among these, the thiazole core is a privileged bioisostere frequently utilized to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The construction of highly functionalized heterocycles is a foundational pillar of modern drug discovery. Among these, the thiazole core is a privileged bioisostere frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity.

This application note details the use of 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7) [1] as a bifunctional building block for the synthesis of complex thiazole derivatives. The strategic selection of this specific α -bromoketone is driven by two key structural features:

  • The 2,4-Difluorophenyl Motif: Fluorine substitution effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously lowering the pKa of adjacent basic centers and improving Lipophilic Efficiency (LipE).

  • The 3-Bromo Substituent: This halogen serves as an orthogonal, late-stage reactivity handle. Once the thiazole ring is formed, the 3-bromo position can be selectively engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structural diversity.

Mechanistic Causality in the Hantzsch Thiazole Synthesis

The most robust and atom-economical method for constructing these derivatives is the Hantzsch Thiazole Synthesis [2]. Rather than a simple condensation, this reaction proceeds via a highly orchestrated cascade of bimolecular and intramolecular events.

  • Step 1: Nucleophilic Substitution ( SN​2 ) : The soft sulfur atom of a thioamide or thiourea attacks the α -carbon of the bromoketone. The electron-withdrawing nature of the 2,4-difluorophenyl group significantly increases the electrophilicity of this α -carbon, accelerating the SN​2 displacement of the bromide ion.

  • Step 2: Intramolecular Cyclization : The nitrogen atom of the thioimidate intermediate undergoes nucleophilic addition to the highly polarized carbonyl carbon, forming a hydroxythiazoline intermediate [3].

  • Step 3: Aromatization via Dehydration : Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes acid-catalyzed dehydration (facilitated by the in situ generated HBr) to yield the final thiazole.

Mechanism A 3-Bromo-2,4-difluorophenacyl bromide (Electrophile) C S-Alkylation Intermediate (Thioimidate) A->C SN2 Attack by Sulfur B Thiourea / Thioamide (Nucleophile) B->C D Hydroxythiazoline Intermediate (Cyclized) C->D Intramolecular N-attack on Carbonyl E 4-(3-Bromo-2,4-difluorophenyl)thiazole (Aromatized Product) D->E Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Reaction Optimization & Quantitative Data

To establish a self-validating and scalable protocol, solvent and temperature parameters were systematically evaluated. The goal was to balance the solubility of the highly polar intermediates with the thermal energy required to drive the final dehydration step [4].

Table 1: Optimization of Reaction Conditions for Thiazole Cyclization

EntrySolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Ethanol 78 (Reflux) 2 88 Optimal solubility; boiling point perfectly drives dehydration.
2Methanol65 (Reflux)482Lower boiling point slows the dehydration step; longer time needed.
3THF65 (Reflux)665Poor solvation of the highly polar thioimidate intermediate.
4Water100 (Reflux)1245Poor solubility of the hydrophobic bromoketone limits reaction rate.
5Ethanol25 (RT)2430Insufficient thermal energy to drive the aromatization step.

Note: Ethanol at reflux (Entry 1) is selected as the standard condition for the protocols below.

Experimental Protocols

⚠️ Safety Note: α -bromoketones are potent lachrymators and skin irritants. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Protocol A: Synthesis of 4-(3-Bromo-2,4-difluorophenyl)thiazol-2-amine

This protocol utilizes thiourea to generate a 2-amino thiazole, which can be further functionalized via amide coupling.

Reagents:

  • 3-Bromo-2,4-difluorophenacyl bromide (1.0 equiv, 10 mmol, 3.14 g)

  • Thiourea (1.1 equiv, 11 mmol, 0.84 g)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 3-Bromo-2,4-difluorophenacyl bromide in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Nucleophilic Addition: Add thiourea in one portion at room temperature. The reaction mixture will become slightly warm as the initial exothermic S-alkylation occurs.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 hours. The solution will transition from clear to a pale yellow suspension as the hydrobromide salt of the product precipitates.

  • Quench & Isolation: Cool the reaction to 0°C in an ice bath. Filter the resulting precipitate and wash the filter cake with cold ethanol (10 mL).

  • Neutralization: Suspend the solid in 50 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ (2 x 25 mL). Causality: This step is critical to liberate the free base from the hydrobromide salt formed during the reaction.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the product as an off-white solid.

Self-Validation System:

  • TLC: Rf​ = 0.4 (Hexanes/EtOAc 1:1, UV active at 254 nm).

  • LC-MS: Expected [M+H]+ for C9​H6​BrF2​N2​S+ is 290.9 and 292.9. The presence of a 1:1 isotopic doublet strictly validates the retention of the critical bromine handle.

  • Diagnostic Check: If LC-MS shows a mass of [M+H]++18 , it indicates incomplete dehydration (hydroxythiazoline intermediate). Extend reflux time by 1 hour.

Protocol B: Synthesis of 2-Methyl-4-(3-bromo-2,4-difluorophenyl)thiazole

This protocol utilizes thioacetamide to generate a 2-alkyl substituted thiazole.

Modifications from Protocol A:

  • Replace thiourea with thioacetamide (1.2 equiv, 12 mmol, 0.90 g).

  • Extend the reflux time to 4 hours. Thioamides are generally less nucleophilic than thioureas, requiring extended thermal activation for the initial SN​2 displacement.

  • Self-Validation LC-MS: Expected [M+H]+ for C10​H7​BrF2​NS+ is 289.9 and 291.9.

Downstream Applications: Late-Stage Diversification

The true power of using 3-Bromo-2,4-difluorophenacyl bromide lies in the downstream versatility of the resulting thiazole core. The 3-bromo position on the phenyl ring is highly activated for oxidative addition by Palladium(0) catalysts, allowing for rapid library generation.

Workflow Core 4-(3-Bromo-2,4-difluorophenyl)thiazole Scaffold Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Boronic Acids) Core->Suzuki Reacts at 3-Bromo Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, Amines) Core->Buchwald Reacts at 3-Bromo Amide Amide Coupling (If 2-NH2 is present) Core->Amide Reacts at 2-Amino Drug1 Biaryl Thiazole Derivatives (Extended Pharmacophore) Suzuki->Drug1 Drug2 Aniline-Substituted Thiazoles (Kinase Inhibitor Motifs) Buchwald->Drug2 Drug3 Thiazole Amide Derivatives (Modulated Lipophilicity) Amide->Drug3

Figure 2: Downstream functionalization workflow for library generation.

By employing modular cross-coupling, researchers can systematically map the Structure-Activity Relationship (SAR) of the target binding pocket without needing to redesign the entire synthetic route from scratch.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122237020, 3-Bromo-2,4-difluorophenacyl bromide" PubChem, [Link]

  • Dau, X. D., & Nguyen, T. C. "Recent Development in the Synthesis of Thiazoles." Current Organic Synthesis, 2022, 19(6), 702-730. [Link]

  • Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. "Intermediates in the Hantzsch thiazole synthesis." The Journal of Organic Chemistry, 1968, 33(12), 4422–4426. [Link]

  • Zhao, D., Liu, Y., Li, Y., & Chen, Y. "A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent." RSC Advances, 2022, 12(34), 22054-22059. [Link]

Application

Application Note: Synthesis and Optimization of 4-(3-Bromo-2,4-difluorophenyl)thiazol-2-amine Derivatives via Hantzsch Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Medicinal chemistry, kinase inhibitor development, and building-block synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Medicinal chemistry, kinase inhibitor development, and building-block synthesis.

Introduction & Scientific Rationale

The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of targeted therapies, particularly protein kinase inhibitors[1]. Incorporating a 3-bromo-2,4-difluorophenyl moiety into the thiazole core creates a highly specialized and potent pharmacophore.

The rationale for this specific substitution pattern is multi-fold:

  • Fluorine Effects: The 2,4-difluoro substitutions enhance the molecule's metabolic stability against cytochrome P450 oxidation, increase lipophilicity for better cellular permeability, and modulate the pKa of adjacent functional groups.

  • Bromine Vector: The bromine atom at the 3-position serves a dual purpose. Biologically, it acts as a bulky, polarizable hydrophobic vector that can occupy specific allosteric binding pockets in target kinases (such as mutant B-Raf or GCN2)[2][3]. Synthetically, it provides an orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This application note details the robust, scalable synthesis of 4-(3-bromo-2,4-difluorophenyl)thiazol-2-amine and its N-substituted derivatives via the reaction of 3-bromo-2,4-difluorophenacyl bromide (CAS 1807168-91-7)[4][5] with thiourea derivatives.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring relies on the classic Hantzsch synthesis, a highly efficient bimolecular condensation between an α -haloketone and a thioamide or thiourea[1]. Understanding the causality behind the reaction steps is critical for troubleshooting and optimizing yields.

  • Nucleophilic Attack ( SN​2 ): The reaction initiates with the highly nucleophilic sulfur atom of thiourea attacking the α -carbon of 3-bromo-2,4-difluorophenacyl bromide. This displaces the bromide ion, forming an intermediate S-alkylisothiouronium salt.

  • Intramolecular Cyclization: The nitrogen atom of the thiourea moiety undergoes an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon of the ketone, forming a 5-membered cyclic hydroxythiazoline intermediate.

  • Dehydration and Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly loses a molecule of water to yield the final 2-aminothiazole core[1].

Solvent and Catalyst Rationale: Protic solvents like absolute ethanol are preferred because they stabilize the ionic intermediates and facilitate proton transfer during the dehydration step. For sterically hindered N-substituted thioureas, the addition of molecular iodine ( I2​ ) or the use of microwave irradiation significantly accelerates the cyclization and dehydration steps, preventing the accumulation of the hydroxythiazoline intermediate and reducing side reactions[6].

Hantzsch_Mechanism R1 3-Bromo-2,4-difluorophenacyl bromide (Electrophile) Step1 Step 1: S-Alkylation (SN2) Formation of Isothiouronium Salt R1->Step1 R2 Thiourea / N-Substituted Thiourea (Nucleophile) R2->Step1 Step2 Step 2: Intramolecular Cyclization Hydroxythiazoline Intermediate Step1->Step2 Rapid Step3 Step 3: Dehydration (-H2O) Thermodynamic Aromatization Step2->Step3 Acid/Heat Catalyzed Product 4-(3-Bromo-2,4-difluorophenyl)thiazol-2-amines Target Kinase Inhibitor Scaffold Step3->Product Yields >85%

Diagram 1: Mechanism of the Hantzsch thiazole synthesis workflow.

Experimental Protocols

Protocol A: Standard Reflux Synthesis (Unsubstituted Thiourea)

Optimized for scale-up and highly nucleophilic thioureas.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-2,4-difluorophenacyl bromide (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add thiourea (1.1 equiv, 11 mmol) in a single portion. The solution may temporarily turn cloudy before clearing.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice-water.

  • Neutralization: The product initially forms as a hydrobromide salt. Slowly add 10% aqueous Na2​CO3​ until the pH reaches ~8.0. A dense precipitate of the free base will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under a high vacuum. Recrystallize from ethanol/water if necessary.

Protocol B: Microwave-Assisted Synthesis (N-Substituted Thioureas)

Optimized for sterically hindered thioureas or rapid library generation[1][6].

  • Preparation: In a 10 mL microwave-safe vial, combine 3-bromo-2,4-difluorophenacyl bromide (1.0 equiv, 1 mmol) and the N-substituted thiourea (1.2 equiv, 1.2 mmol).

  • Catalysis: Add molecular iodine (10 mol%) as a catalyst to promote rapid aromatization[6], followed by 2 mL of absolute ethanol. Seal the vial.

  • Irradiation: Subject the vial to microwave irradiation at 100 °C for 10–15 minutes.

  • Workup: Cool the vial to room temperature. Quench the reaction with 5 mL of saturated aqueous Na2​S2​O3​ to reduce the iodine catalyst (the solution will decolorize).

  • Extraction & Purification: Extract the aqueous layer with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters based on the chosen methodology and thiourea derivative.

Thiourea DerivativeMethodCatalystTemp (°C)TimeYield (%)Purity (HPLC)
ThioureaProtocol A (Reflux)None783 h88 - 92%>98%
N-MethylthioureaProtocol A (Reflux)None784 h81 - 85%>97%
N-PhenylthioureaProtocol B (MW)10 mol% I2​ 10012 min86 - 89%>96%
N,N-DimethylthioureaProtocol B (MW)10 mol% I2​ 10015 min78 - 82%>95%

Downstream Application: Kinase Inhibition

Once synthesized, these 4-(3-bromo-2,4-difluorophenyl)thiazol-2-amine derivatives serve as core scaffolds for developing ATP-competitive kinase inhibitors. The halogenated phenyl ring inserts deeply into the hydrophobic pocket of kinases like mutant B-Raf (V600E) or GCN2[2][3], blocking downstream oncogenic signaling pathways.

Kinase_Targeting Inhibitor 4-(3-Bromo-2,4-difluorophenyl)thiazol-2-amine (Small Molecule Inhibitor) Kinase Target Kinase (e.g., Mutant B-Raf / GCN2) Inhibitor->Kinase ATP-Competitive Binding Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Therapeutic Outcome Downstream Downstream Effector Kinases (e.g., MEK/ERK) Kinase->Downstream Phosphorylation Tumor Tumor Cell Proliferation & Survival Downstream->Tumor Oncogenic Signal

Diagram 2: Kinase inhibition pathway by 2-aminothiazole derivatives.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, perform the following analytical validations:

  • 1 H NMR (DMSO- d6​ ): Look for the characteristic thiazole C5​−H proton, which typically appears as a sharp singlet between 7.00 – 7.50 ppm . The NH2​ protons will appear as a broad singlet around 7.20 – 7.40 ppm (exchangeable with D2​O ).

  • LC-MS: The target compound 4-(3-bromo-2,4-difluorophenyl)thiazol-2-amine has an exact mass of 290.94. Expect a characteristic bromine isotope pattern (1:1 ratio) at m/z 291.0 [M+H]+ and m/z 293.0 [M+2+H]+ .

  • Troubleshooting: If the intermediate hydroxythiazoline is detected via LC-MS (mass +18 Da), the dehydration step is incomplete. Re-subject the mixture to reflux, or add a catalytic drop of concentrated HCl to drive the dehydration forward.

References

1.[4] Title: 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O) - PubChemLite Source: uni.lu URL:

2.[5] Title: CERTIFICATE OF ANALYSIS - Apollo Scientific: 3-Bromo-2,4-difluorophenacyl bromide Source: apolloscientific.co.uk URL:

3.[1] Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC Source: nih.gov URL:

4.[6] Title: Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives Source: researchgate.net URL:

5.[2] Title: EP2470526B1 - Compounds and compositions as protein kinase inhibitors Source: google.com (Patents) URL:

6.[3] Title: US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions Source: google.com (Patents) URL:

Sources

Method

Application Note: 3-Bromo-2,4-difluorophenacyl Bromide as a Precursor for Heterocyclic Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Phenacyl bromides (α-bromoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Phenacyl bromides (α-bromoacetophenones) are universally recognized as highly versatile building blocks in synthetic organic chemistry, serving as pivotal precursors for a vast array of biologically active heterocyclic scaffolds[1][2]. The presence of two contiguous electrophilic centers—the α-halocarbon and the carbonyl carbon—allows these molecules to undergo orchestrated, multicomponent cyclization reactions with various binucleophiles[3].

3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7) is a highly specialized derivative. The incorporation of the 3-bromo-2,4-difluoro substitution pattern on the phenyl ring provides distinct advantages for medicinal chemistry:

  • Electronic Effects: The strongly electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack during cyclization.

  • Lipophilicity & Metabolic Stability: Fluorine substitution enhances the metabolic stability of the resulting heterocycle (e.g., blocking cytochrome P450-mediated oxidation at the 2- and 4-positions), while the bromine atom at the 3-position provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to further functionalize the drug scaffold.

  • Halogen Bonding: The halogens can participate in specific halogen-bonding interactions within target protein binding pockets, a critical factor in rational drug design.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromo-2,4-difluorophenacyl bromide to guide handling and reaction planning[4][5][6].

PropertyValue / Description
Chemical Name 2-Bromo-1-(3-bromo-2,4-difluorophenyl)ethanone
CAS Number 1807168-91-7
Molecular Formula C8H4Br2F2O
Molecular Weight 313.92 g/mol
Appearance White to off-white crystals
Melting Point 49.5 - 49.7 °C
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Reactivity Profile Highly electrophilic; lachrymator; moisture-sensitive

Experimental Workflows & Protocols

The dual electrophilic nature of 3-bromo-2,4-difluorophenacyl bromide makes it an ideal substrate for [3+2] and[4+2] annulation strategies[7]. Below are two self-validating, field-proven protocols for synthesizing privileged medicinal scaffolds.

Protocol A: Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The thiazole pharmacophore is a privileged scaffold found in numerous FDA-approved drugs[3]. The Hantzsch thiazole synthesis utilizes the phenacyl bromide and a thiourea derivative.

Mechanistic Insight: The reaction initiates via a rapid SN​2 displacement of the α-bromide by the highly nucleophilic sulfur atom of thiourea, forming a thioether intermediate. This is followed by an intramolecular nucleophilic attack of the thiourea nitrogen onto the activated carbonyl carbon. Subsequent dehydration drives the aromatization to yield the stable thiazole ring.

Materials:

  • 3-Bromo-2,4-difluorophenacyl bromide (1.0 equiv, 1.0 mmol)

  • Thiourea or substituted thiourea (1.1 equiv, 1.1 mmol)

  • Absolute Ethanol (5.0 mL)

  • Catalytic Triethylamine (TEA) (0.1 equiv)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2,4-difluorophenacyl bromide (314 mg, 1.0 mmol) in 5.0 mL of absolute ethanol.

  • Addition: Add the thiourea derivative (1.1 mmol) to the stirring solution at room temperature. The solution may turn slightly yellow as the initial S-alkylation occurs.

  • Catalysis: Add 14 µL of TEA. Causality: While the reaction can proceed uncatalyzed, a catalytic amount of base neutralizes the generated HBr, preventing the protonation of the thiourea nitrogen and accelerating the intramolecular cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80 °C for 2–4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into crushed ice (20 g). Stir vigorously until a precipitate forms.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure 2-amino-4-(3-bromo-2,4-difluorophenyl)thiazole derivative.

Hantzsch A 3-Bromo-2,4-difluorophenacyl bromide (Electrophile) C S-Alkylation Intermediate (Thioether) A->C SN2 Attack by Sulfur B Thiourea Derivative (Nucleophile) B->C D Cyclization (Nucleophilic Attack on Carbonyl) C->D Intramolecular Attack E Dehydration (-H2O) D->E Proton Transfer F 2-Amino-4-(3-bromo-2,4-difluorophenyl)thiazole (Target Heterocycle) E->F Aromatization

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis using 3-bromo-2,4-difluorophenacyl bromide.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are crucial for developing agents targeting the central nervous system (e.g., GABA_A receptor modulators like Zolpidem).

Mechanistic Insight: 2-Aminopyridine acts as an ambidentate nucleophile. The endocyclic pyridine nitrogen, being more nucleophilic, first displaces the α-bromide of the phenacyl bromide. The exocyclic amine then attacks the carbonyl carbon, followed by dehydration to form the fused bicyclic system. The electron-withdrawing fluorines on the phenacyl ring significantly lower the activation energy for the second cyclization step.

Materials:

  • 3-Bromo-2,4-difluorophenacyl bromide (1.0 equiv, 1.0 mmol)

  • 2-Aminopyridine (1.0 equiv, 1.0 mmol)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 equiv, 1.5 mmol)

  • Acetonitrile (ACN) (8.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: Dissolve 2-aminopyridine (94 mg, 1.0 mmol) and NaHCO3​ (126 mg, 1.5 mmol) in 8.0 mL of ACN in a 25 mL flask.

  • Electrophile Addition: Slowly add 3-bromo-2,4-difluorophenacyl bromide (314 mg, 1.0 mmol) portion-wise over 5 minutes to prevent uncontrolled exothermic salt formation.

  • Heating: Heat the suspension to reflux (82 °C) for 6–8 hours. Causality: NaHCO3​ acts as a mild, heterogeneous base to sponge the HBr byproduct without hydrolyzing the highly reactive phenacyl bromide.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: DCM to DCM:MeOH 95:5) to isolate the 2-(3-bromo-2,4-difluorophenyl)imidazo[1,2-a]pyridine.

Imidazo A 3-Bromo-2,4-difluorophenacyl bromide C Intermolecular SN2 (Pyridinium Salt Formation) A->C B 2-Aminopyridine B->C D Intramolecular Cyclization (Imine Attack on Carbonyl) C->D Base promoted E Dehydration & Aromatization D->E -H2O F 2-(3-Bromo-2,4-difluorophenyl)imidazo[1,2-a]pyridine E->F

Caption: Cyclization pathway for the formation of imidazo[1,2-a]pyridine derivatives.

Troubleshooting & Best Practices

  • Lachrymatory Nature: Phenacyl bromides are potent lachrymators (tear-inducing). All handling, weighing, and reactions must be performed inside a certified chemical fume hood.

  • Side Reactions (Epoxide Formation): In the presence of strong aqueous bases (e.g., NaOH), phenacyl bromides can undergo Darzens-type condensations or form epoxides. Always use mild bases like TEA or NaHCO3​ for cyclizations.

  • Storage: Store 3-bromo-2,4-difluorophenacyl bromide at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis of the bromide by atmospheric moisture[6].

References

  • Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds Source: ResearchGate URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega URL:[Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions Source: PubMed (Mol Divers) URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: Semantic Scholar URL:[Link]

  • 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O) Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • 3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Application

Application Note: Hantzsch Thiazole Synthesis Using 3-Bromo-2,4-difluorophenacyl Bromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Rationale The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the premier methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the premier methodology for constructing thiazole rings—a ubiquitous pharmacophore found in numerous antimicrobial, anti-inflammatory, and anticancer agents[1]. The reaction traditionally involves the cyclization of an α-haloketone with a thioamide[2].

In modern medicinal chemistry, the incorporation of specific halogenated aromatic systems is critical for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity via halogen bonding. 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7)[3] serves as a highly specialized and reactive α-haloketone precursor. The inclusion of the 3-bromo-2,4-difluorophenyl moiety introduces unique stereoelectronic properties, making this reagent invaluable for synthesizing heavily functionalized thiazole libraries for advanced structure-activity relationship (SAR) studies[1].

Mechanistic Causality & Stereoelectronic Effects

To successfully utilize 3-bromo-2,4-difluorophenacyl bromide, one must understand how its specific functional groups influence the reaction kinetics. The synthesis proceeds via a well-characterized, multi-step mechanism:

  • S-Alkylation (Nucleophilic Substitution): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the bromide ion[1].

  • Intramolecular Cyclization: The thioamide nitrogen attacks the highly electrophilic ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate[1].

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable aromatic thiazole[4].

Expert Insight (Causality): The reactivity of α-haloketones is fundamentally driven by the inductive effect of the carbonyl group, which increases the electron deficiency at the adjacent α-carbon[5]. In 3-bromo-2,4-difluorophenacyl bromide, the strongly electron-withdrawing 2,4-difluoro substituents further enhance the electrophilicity of the carbonyl carbon. This significantly accelerates the intramolecular cyclization step. However, the bulky 3-bromo group on the phenyl ring introduces steric hindrance. Consequently, while the initial SN2 attack is rapid at room temperature, the subsequent dehydration step requires sufficient thermal energy (reflux conditions) to overcome the steric strain and achieve full aromatization.

Mechanism A 3-Bromo-2,4-difluorophenacyl bromide + Thioamide B S-Alkylation (SN2 Intermediate) A->B Nucleophilic Attack C Intramolecular Cyclization (Hydroxythiazoline) B->C Ring Closure D Dehydration (Thiazole Product) C->D -H2O, -HBr

Mechanistic pathway of the Hantzsch thiazole synthesis.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints to confirm reaction progress without relying solely on downstream LC-MS.

Materials Required:

  • 3-Bromo-2,4-difluorophenacyl bromide (1.0 eq)

  • Thioamide (e.g., thiourea, thioacetamide) (1.2 eq)

  • Absolute Ethanol or Methanol (Solvent)

  • 5% Aqueous Na₂CO₃ solution

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2,4-difluorophenacyl bromide (5.0 mmol) in 15 mL of absolute ethanol.

  • Thioamide Addition: Slowly add the thioamide (6.0 mmol) to the stirring solution. An immediate color change or slight exotherm may be observed as the SN2 S-alkylation initiates[6].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70–80°C for 2 to 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The complete disappearance of the UV-active haloketone (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) confirms the formation of the thiazole hydrobromide salt.

  • Cooling & Neutralization: Remove the flask from heat and cool to room temperature. Pour the crude reaction mixture into a 100 mL beaker containing 20–30 mL of ice-cold 5% Na₂CO₃ solution and swirl to mix[1].

    • Causality: The basic carbonate solution neutralizes the hydrobromide salt of the newly formed thiazole, converting it to its free base form. Because the free base is highly lipophilic and poorly soluble in aqueous media, it will rapidly precipitate[6].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with distilled water (2 × 10 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-substituted-4-(3-bromo-2,4-difluorophenyl)thiazole.

    • Self-Validation Checkpoint 2 (NMR): In ¹H-NMR (DMSO-d6 or CDCl3), look for the diagnostic thiazole C5-H singlet, which typically resonates between 7.0 and 7.8 ppm. The presence of this proton confirms successful dehydration and aromatization.

Workflow S1 1. Reagent Mixing Equimolar haloketone & thioamide in EtOH S2 2. Reflux (70-80°C) Stir for 2-4 hours under inert atmosphere S1->S2 S3 3. Reaction Monitoring TLC validation (disappearance of SM) S2->S3 S4 4. Neutralization Quench with 5% Na2CO3 (pH 7-8) S3->S4 S5 5. Isolation Vacuum filtration & recrystallization S4->S5

Step-by-step experimental workflow for thiazole derivative synthesis.

Quantitative Data: Reaction Optimization

The choice of the thioamide substrate significantly impacts the reaction kinetics and overall yield. The table below summarizes expected outcomes based on standard Hantzsch protocols adapted for highly functionalized, sterically hindered phenacyl bromides.

Thioamide SubstrateReaction Time (Reflux)Product Substituent (C-2)Expected Yield (%)Physical State
Thiourea 2.0 hours-NH₂ (Amino)85 - 92%Crystalline Solid
Thioacetamide 3.0 hours-CH₃ (Methyl)78 - 85%Solid / Powder
Thiobenzamide 4.0 hours-C₆H₅ (Phenyl)70 - 75%Amorphous Solid

Note: The increased reaction time and slightly lower yield for thiobenzamide are directly attributed to the steric bulk of the phenyl group interacting with the bulky 3-bromo-2,4-difluorophenyl moiety during the hydroxythiazoline cyclization transition state.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (NIH/PMC). Available at:[Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • 3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Method

experimental protocol for reactions with 3-Bromo-2,4-difluorophenacyl bromide

An In-Depth Guide to the Experimental Use of 3-Bromo-2,4-difluorophenacyl bromide in Synthetic Chemistry Authored by: A Senior Application Scientist This document provides a detailed exploration of 3-Bromo-2,4-difluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Experimental Use of 3-Bromo-2,4-difluorophenacyl bromide in Synthetic Chemistry

Authored by: A Senior Application Scientist

This document provides a detailed exploration of 3-Bromo-2,4-difluorophenacyl bromide, a versatile α-bromoketone intermediate crucial for the synthesis of complex organic molecules, particularly heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-tested protocols.

Introduction: The Synthetic Utility of 3-Bromo-2,4-difluorophenacyl bromide

3-Bromo-2,4-difluorophenacyl bromide, a member of the α-haloketone class, is a highly valuable bifunctional electrophile in organic synthesis. Its structure features a ketone carbonyl group and a bromine atom on the adjacent (alpha) carbon. This arrangement is not merely incidental; it is the source of the compound's enhanced reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon significantly electrophilic and highly susceptible to attack by a wide range of nucleophiles.[1][2]

This inherent reactivity makes it an excellent precursor for constructing carbon-carbon and carbon-heteroatom bonds. Consequently, it serves as a foundational building block for synthesizing a variety of heterocyclic scaffolds, such as thiazoles, imidazoles, and quinoxalines, many of which are of significant interest in medicinal chemistry and materials science.[2][3][4] The presence of the bromo- and difluoro-substituents on the phenyl ring further allows for subsequent chemical modifications, adding to its versatility.

Core Reactivity Principles

The primary reaction pathway for 3-Bromo-2,4-difluorophenacyl bromide is bimolecular nucleophilic substitution (SN2).[5] The α-carbon is the electrophilic center, and the bromide ion is the leaving group.

Key Factors Influencing Reactivity:

  • Electrophilicity: The inductive effect of the carbonyl group significantly increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles.[2]

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

  • Nucleophile Strength: A wide array of nucleophiles, including those containing nitrogen, sulfur, and oxygen, can readily react.[2] Common nucleophiles include thioureas, thioamides, amines, guanidines, and carboxylate salts.[2]

Mandatory Safety and Handling Protocol

As with all α-haloketones, 3-Bromo-2,4-difluorophenacyl bromide must be handled with care due to its irritant and lachrymatory properties.[6] Adherence to strict safety protocols is non-negotiable.

Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed.[7]

  • Skin Contact: Causes skin irritation. Avoid all direct contact.[7][8]

  • Eye Contact: Causes serious eye irritation or damage.[6][7][8]

  • Inhalation: Not an expected route of exposure under proper handling, but vapors can be irritating to the respiratory system.[7]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.[6]

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.

  • Skin Protection: Wear a lab coat. Ensure no skin is exposed.

  • Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[7][9]

Storage and Incompatibilities:

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat or ignition sources. Keep the container tightly sealed.[6][7]

  • Incompatible Materials: Avoid strong oxidizing agents.[7]

Application Protocol 1: Synthesis of a 2-Amino-thiazole Derivative

This protocol details the synthesis of 2-amino-4-(3-bromo-2,4-difluorophenyl)thiazole via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4] This reaction demonstrates the utility of 3-Bromo-2,4-difluorophenacyl bromide in reacting with sulfur and nitrogen nucleophiles.

Reaction Principle: The reaction proceeds via nucleophilic attack of the thiourea sulfur atom on the electrophilic α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents: - 3-Bromo-2,4-difluorophenacyl bromide - Thiourea prep_solvent Measure Solvent: - Anhydrous Ethanol dissolve Dissolve Reagents in Ethanol prep_solvent->dissolve reflux Reflux Reaction Mixture (e.g., 4-6 hours) dissolve->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with Sat. NaHCO3 (aq) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Recrystallization or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: Workflow for the Hantzsch synthesis of a substituted thiazole.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,4-difluorophenacyl bromide (1.0 eq).

    • Add thiourea (1.1 eq).

    • Add anhydrous ethanol (approx. 0.2 M concentration relative to the phenacyl bromide).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure partial dissolution.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Causality: Refluxing provides the necessary activation energy for the cyclization and dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe. Ethanol is an excellent solvent as it effectively dissolves the reactants and the intermediate hydrobromide salt.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenacyl bromide spot is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the stirred mixture until the pH is neutral (~7-8). This step neutralizes the HBr byproduct.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Data Presentation
ParameterValueNotes
Starting Material 3-Bromo-2,4-difluorophenacyl bromide1.0 mmol (312.9 g/mol )
Nucleophile Thiourea1.1 mmol (76.12 g/mol )
Solvent Anhydrous Ethanol5 mL
Reaction Time 4-6 hoursMonitored by TLC
Temperature Reflux (~78 °C)
Typical Yield 75-90%Varies with purification method
Appearance Off-white to pale yellow solidAfter purification

Application Protocol 2: Synthesis of an α-Aryloxyketone

This protocol demonstrates a classic SN2 reaction with an oxygen nucleophile to form a C-O bond, highlighting the versatility of the starting material beyond heterocyclic synthesis.

Reaction Principle: A phenoxide, generated in situ from a phenol and a mild base, acts as the nucleophile, attacking the α-carbon of the phenacyl bromide to displace the bromide and form an ether linkage.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • In a 50 mL round-bottom flask with a stir bar, dissolve a substituted phenol (e.g., 4-methoxyphenol) (1.05 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K₂CO₃ is a suitable, non-nucleophilic base to deprotonate the phenol without promoting side reactions.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Execution:

    • Add 3-Bromo-2,4-difluorophenacyl bromide (1.0 eq) to the mixture.

    • Stir the reaction at room temperature. The reaction is typically complete within 8-12 hours.

    • Monitor the reaction progress by TLC. Gentle heating (50-60 °C) can be applied to accelerate the reaction if necessary.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-cold water. A solid product should precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts, then air dry.

  • Purification and Characterization:

    • Recrystallize the crude product from ethanol or isopropanol to obtain the pure α-aryloxyketone.

    • Confirm the structure and purity using appropriate analytical techniques (NMR, MS, MP).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated nucleophile.Extend reaction time or increase temperature. Ensure nucleophile is pure and base is anhydrous.
Low Yield Mechanical losses during work-up. Side reactions (e.g., elimination). Product is water-soluble.Optimize extraction and purification steps. Use a less-hindered base. If product is polar, saturate aqueous layer with NaCl before extraction.
Multiple Products on TLC Impure starting materials. Side reactions.Purify starting materials before use. Re-evaluate reaction conditions (temperature, base, solvent).

References

  • Fiveable. (2025). α-bromoketone: Organic Chemistry Study Guide.
  • Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(15), 3353. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of tertiary α-bromoketones.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • NextSDS. (n.d.). 3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information.
  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O).
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • J-STAGE. (2000). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Chemical and Pharmaceutical Bulletin, 48(6), 886-889.
  • IntechOpen. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

Sources

Application

Application Notes and Protocols for the Derivatization of Target Molecules with 3-Bromo-2,4-difluorophenacyl bromide

Introduction: Enhancing Analytical Detection through Derivatization In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of target mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enhancing Analytical Detection through Derivatization

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of target molecules is paramount. However, many endogenous and synthetic compounds, such as carboxylic acids and phenols, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Chemical derivatization addresses this limitation by covalently modifying the analyte to introduce a detectable tag, thereby significantly enhancing analytical sensitivity and selectivity.[1][2]

3-Bromo-2,4-difluorophenacyl bromide (BDFPB) is a highly effective derivatizing agent for molecules containing nucleophilic functional groups, most notably carboxylic acids and phenols. The resulting phenacyl ester derivatives exhibit strong ultraviolet (UV) absorbance, making them readily detectable at low concentrations.[3][4] The presence of bromine and fluorine atoms in the BDFPB molecule also imparts unique properties beneficial for mass spectrometric detection, offering additional avenues for structural confirmation and quantification. This application note provides a comprehensive guide to the use of BDFPB, detailing the underlying reaction mechanism, step-by-step protocols, and practical insights for successful derivatization and analysis.

Reaction Mechanism: The Foundation of a Robust Protocol

The derivatization of a carboxylic acid with 3-Bromo-2,4-difluorophenacyl bromide proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The carboxylate anion, a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide leaving group to form a stable phenacyl ester.

The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid to generate the more reactive carboxylate anion. The choice of base and solvent is critical to ensure a high derivatization yield while minimizing side reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., K2CO3) Base->Carboxylate BDFPB 3-Bromo-2,4-difluorophenacyl bromide Ester Phenacyl Ester Derivative BDFPB->Ester Carboxylate->Ester SN2 Attack Salt Salt (e.g., KBr)

Caption: General experimental workflow for BDFPB derivatization.

Detailed Protocol: Derivatization of Carboxylic Acids for HPLC-UV Analysis

This protocol provides a generalized procedure for the derivatization of carboxylic acids in a sample matrix. It is essential to optimize the reaction conditions, such as temperature, time, and reagent concentrations, for each specific analyte and matrix.

Materials and Reagents:

  • 3-Bromo-2,4-difluorophenacyl bromide (BDFPB)

  • Analyte standard or sample extract

  • Acetonitrile (ACN), HPLC grade

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Crown ether (e.g., 18-crown-6) - optional, as a phase-transfer catalyst

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol Steps:

  • Sample Preparation:

    • Ensure the sample containing the carboxylic acid is free of water, as it can hydrolyze the derivatizing reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a known volume of acetonitrile.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of BDFPB in acetonitrile. This solution should be prepared fresh daily to ensure reactivity.

    • Prepare a 10 mg/mL suspension of potassium carbonate in acetonitrile. Alternatively, use a non-nucleophilic organic base like DIPEA.

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the sample or standard solution in acetonitrile.

    • Add 50 µL of the potassium carbonate suspension or an equimolar amount of DIPEA.

    • (Optional) Add a catalytic amount of 18-crown-6 to enhance the reaction rate, particularly when using a solid base like potassium carbonate.

    • Add 100 µL of the BDFPB solution. The molar excess of the derivatizing reagent should be optimized, but a 2-5 fold excess is a good starting point.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. [1][5]The optimal temperature and time will depend on the reactivity of the specific carboxylic acid.

  • Reaction Quenching and Sample Preparation for Analysis:

    • After heating, allow the reaction mixture to cool to room temperature.

    • Centrifuge the vial to pellet the potassium carbonate (if used).

    • Transfer the supernatant to a clean vial for HPLC analysis. Alternatively, the reaction mixture can be diluted with the initial mobile phase before injection. [5] Table 1: Key Derivatization Parameters and Considerations

ParameterTypical Range/ValueRationale and Considerations
Solvent Acetonitrile, AcetoneAprotic polar solvents are preferred to dissolve both the analyte and reagents without interfering with the reaction. [2]
Base K₂CO₃, DIPEA, TriethylamineA non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the nucleophilic attack on BDFPB. [2][6]
Temperature 50 - 90 °CHigher temperatures increase the reaction rate but can also lead to degradation of thermally labile compounds. [1][5]
Reaction Time 15 - 60 minutesShould be optimized to ensure complete derivatization without significant side product formation.
Reagent Stoichiometry 2-10 fold molar excess of BDFPBA molar excess of the derivatizing agent drives the reaction to completion. [6]

Analytical Considerations for HPLC

The resulting phenacyl ester derivatives are well-suited for analysis by reversed-phase HPLC with UV detection.

  • Column: A standard C18 column is often suitable for separating the derivatized analytes. [4]For complex mixtures, alternative column chemistries like phenyl-hexyl or pentafluorophenyl (PFP) might offer better selectivity. [7]* Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid), is typically used for elution.

  • Detection: The phenacyl chromophore has a strong UV absorbance, typically around 260 nm, allowing for sensitive detection. [8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Derivatization Yield - Incomplete deprotonation of the carboxylic acid.- Presence of water in the reaction mixture.- Insufficient reaction time or temperature.- Degradation of the derivatizing reagent.- Ensure a sufficient amount of fresh, high-quality base is used.- Thoroughly dry the sample and use anhydrous solvents.- Optimize reaction time and temperature.- Prepare the BDFPB solution fresh daily.
Multiple Peaks for a Single Analyte - Incomplete reaction leading to the presence of both the derivatized and underivatized analyte.- Side reactions or degradation of the analyte or derivative.- Optimize reaction conditions to drive the reaction to completion.- Lower the reaction temperature or shorten the reaction time.- Ensure the sample matrix does not contain interfering substances.
High Background Signal - Excess derivatizing reagent.- Optimize the stoichiometry to use a smaller excess of BDFPB.- If necessary, implement a sample cleanup step after derivatization to remove excess reagent.

Conclusion

Derivatization with 3-Bromo-2,4-difluorophenacyl bromide is a robust and reliable method for enhancing the detectability of carboxylic acids and other nucleophilic compounds in a variety of analytical applications. By understanding the underlying reaction mechanism and carefully optimizing the protocol parameters, researchers can achieve sensitive, accurate, and reproducible quantification of their target molecules. The protocols and insights provided in this application note serve as a strong foundation for developing and validating analytical methods for a wide range of research and development needs.

References

  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing.
  • 3'-Bromo-2',5'-difluorophenacyl chloride. EvitaChem.
  • Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids. PubMed.
  • Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed.
  • 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O). PubChemLite.
  • A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Benchchem.
  • A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle).
  • 3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information. NextSDS.
  • Fast HPLC determination of serum free fatty acids in the picomole range. ResearchGate.
  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst.
  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate.
  • phenacyl bromide. Organic Syntheses Procedure.
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing.
  • A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.
  • INSTRUCTIONS - p-Bromophenacyl-8™ Reagent. Thermo Fisher Scientific.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 3-Bromo-2,4-difluorophenacyl bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique chemical behaviors of 3-Bromo-2,4-difluorophenacyl bromide (CAS: 18071...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique chemical behaviors of 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7).

This molecule is a highly valuable building block in drug discovery, particularly for synthesizing bioactive thiazole-linked hybrids. However, the strong electron-withdrawing nature of the 2,4-difluoro and 3-bromo substitutions on the aromatic ring makes the alpha-carbon exceptionally electrophilic. This alters the kinetic stability of the enol intermediate during synthesis and increases the risk of degradation during downstream applications.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to ensure high yields and purity in your workflows.

Section 1: Synthesis & Alpha-Bromination Troubleshooting

Q1: When synthesizing 3-Bromo-2,4-difluorophenacyl bromide from the corresponding acetophenone, I observe up to 30% of the α,α -dibromo byproduct. How can I suppress this over-bromination?

A1: This is a classic issue of kinetic versus thermodynamic control driven by the acidity of the alpha-protons. When you introduce the first bromine atom to the alpha-carbon, its inductive electron-withdrawing effect significantly increases the acidity of the remaining alpha-protons [1]. If you are using molecular bromine (Br₂) in acetic acid, the localized concentration of the HBr byproduct accelerates the enolization of the monobrominated product. Because the enol of the monobromo ketone forms faster than the enol of the starting material, over-bromination occurs rapidly.

The Solution: Switch your brominating agent to Copper(II) Bromide (CuBr₂) in a refluxing mixture of ethyl acetate and chloroform. CuBr₂ acts as a heterogeneous, slow-release source of bromine and serves as its own Lewis acid catalyst. This minimizes the free HBr concentration in the solution, drastically reducing the rate of secondary enolization and suppressing the dibrominated side product [2].

Q2: During the aqueous workup of the bromination reaction, my product degrades into a complex mixture. What is causing this?

A2: Alpha-bromo ketones are highly susceptible to nucleophilic attack and base-catalyzed degradation [1]. If your workup involves washing with strong aqueous bases (e.g., 1M NaOH or saturated Na₂CO₃) to neutralize residual acid, the hydroxide ions will induce nucleophilic displacement of the bromide, yielding the corresponding alpha-hydroxy ketone. Furthermore, under basic conditions, the electron-deficient nature of the 3-bromo-2,4-difluorophenyl ring can promote Favorskii-type rearrangements or epoxide formation.

The Solution: Quench the reaction with ice-cold water. If acid neutralization is strictly necessary, wash the organic layer with a mild bicarbonate solution (e.g., 5% NaHCO₃) strictly at 0–5 °C, followed immediately by a brine wash to minimize aqueous contact time.

Section 2: Downstream Applications (Hantzsch Thiazole Synthesis)

Q3: I am using 3-Bromo-2,4-difluorophenacyl bromide in a Hantzsch thiazole synthesis with a thioamide. The reaction is messy, and yields are below 40%. I am using triethylamine as a base. Why is this failing?

A3: The highly electron-deficient nature of your substrate makes the alpha-carbon exceptionally reactive. While bases like triethylamine (TEA) are traditionally used to neutralize the HBr byproduct in Hantzsch syntheses, they can also promote the competitive degradation of the phenacyl bromide or lead to stable thioether side products instead of the desired thiazole cyclization [3].

The Solution: Employ a base-free Hantzsch protocol. Recent optimizations demonstrate that reacting alpha-bromoketones with thioamides in polar aprotic solvents (like DMF) or alcohols (like Ethanol) without any added base drives the (3 + 2) heterocyclization cleanly to the thiazole [3, 4]. The inherent nucleophilicity of the thioamide is sufficient to initiate the substitution, and the intermediate isothiourea undergoes spontaneous cyclocondensation upon mild heating.

Quantitative Data: Bromination Optimization

The following table summarizes the optimization of reaction conditions for the alpha-bromination of electron-deficient acetophenones, highlighting the superiority of CuBr₂ for selective monobromination.

Brominating AgentSolvent SystemTemperatureTime (h)Conversion (%)Selectivity (Mono:Di)
Br₂ (1.0 eq)Acetic Acid25 °C2.0>95%70:30
Br₂ (1.0 eq)Diethyl Ether0 °C4.085%85:15
Py·Br₃ (1.0 eq)Dichloromethane25 °C3.090%88:12
CuBr₂ (2.0 eq) EtOAc / CHCl₃ (1:1) 80 °C (Reflux) 4.0 >98% 99:1

Experimental Protocols

Protocol A: Selective Alpha-Bromination using CuBr₂

Self-Validating Step: The reaction mixture will transition from a dark green/black suspension (CuBr₂) to a white/pale precipitate (CuBr) as the reaction reaches completion.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2,4-difluoroacetophenone (10.0 mmol) in a 1:1 mixture of anhydrous Ethyl Acetate and Chloroform (50 mL).

  • Reagent Addition: Add Copper(II) Bromide (20.0 mmol, 2.0 eq) in one portion.

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80 °C). Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 4 hours when the black CuBr₂ is entirely consumed, leaving a white precipitate of CuBr.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the CuBr salts. Wash the filter cake with EtOAc (20 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (50 mL) and wash with ice-cold water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-Bromo-2,4-difluorophenacyl bromide. Recrystallize from cold hexanes if necessary.

Protocol B: Base-Free Hantzsch Thiazole Synthesis

Self-Validating Step: The precipitation of the product directly from the reaction mixture upon cooling indicates successful cyclocondensation without the need for basic aqueous workup.

  • Setup: In a 50 mL flask, dissolve 3-Bromo-2,4-difluorophenacyl bromide (5.0 mmol) and the desired thioamide/thiourea (5.0 mmol, 1.0 eq) in absolute Ethanol (20 mL). Do not add any base.

  • Reaction: Stir the mixture at 70 °C for 2–4 hours. The reaction progress can be monitored by the disappearance of the phenacyl bromide on TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.

  • Purification: The thiazole product will typically precipitate as its hydrobromide salt. Filter the solid, wash with ice-cold ethanol (5 mL), and dry under vacuum. If the free base is required, suspend the solid in water and carefully neutralize with 5% NaHCO₃ until pH 7 is reached, then extract with EtOAc.

Mechanistic Visualizations

G A Acetophenone Derivative B Enol Intermediate A->B H+ Catalysis C Phenacyl Bromide (Target) B->C CuBr2 / Br2 D Dibromo Ketone (Degradation) C->D Excess Br2 High Temp

Mechanistic pathway of alpha-bromination highlighting the over-bromination risk.

G A 3-Bromo-2,4-difluorophenacyl bromide + Thioamide B Nucleophilic Substitution (Isothiourea Intermediate) A->B Base-Free, EtOH, 70°C C Cyclocondensation (-H2O) B->C Intramolecular Attack D Thiazole Hybrid (Final Product) C->D High Yield

Base-free Hantzsch thiazole synthesis workflow utilizing phenacyl bromide substrates.

References

  • Alpha Halogenation of Aldehydes and Ketones Fiveable Organic Chemistry URL:[Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers RSC Advances, Royal Society of Chemistry URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega (National Library of Medicine - PMC) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-Bromo-2,4-difluorophenacyl bromide Workflows

Welcome to the advanced technical support center for 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7). As a highly functionalized α -bromo ketone, this compound is a powerful building block for synthesizing compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7). As a highly functionalized α -bromo ketone, this compound is a powerful building block for synthesizing complex heterocycles, peptides, and active pharmaceutical ingredients. However, its unique electronic topology makes it a "dual-threat" electrophile, prone to multiple competing side reactions if reaction conditions are not rigorously controlled.

This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and eliminate common byproducts.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first map the competing electrophilic sites on the molecule. The carbonyl group acts as a powerful electron-withdrawing group (EWG), not only acidifying the α -protons and polarizing the C–Br bond but also strongly activating the ortho (C2) and para (C4) fluorines toward nucleophilic attack.

Pathways SM 3-Bromo-2,4-difluorophenacyl bromide (Highly Electrophilic Hub) SN2 S_N2 Alkylation (Target Alpha-Substitution) SM->SN2 Mild Nucleophile Aprotic Solvent, 0°C SNAr S_NAr at C2/C4 (Fluorine Displacement) SM->SNAr Hard Nucleophile Polar Solvent, Heat Favorskii Favorskii Rearrangement (Skeletal Contraction) SM->Favorskii Alkoxide/OH- Protic Solvent Epoxide Darzens / Epoxidation (Carbonyl Attack) SM->Epoxide Base + Halohydrin Intermediate

Reaction pathway bifurcation of 3-Bromo-2,4-difluorophenacyl bromide under various conditions.

Diagnostic FAQ & Troubleshooting Guide

Q1: My LC-MS shows a major byproduct with a mass shift of -19 Da (plus the mass of my nucleophile). Why am I losing fluorine instead of bromine?

Causality & Mechanism: You are observing Nucleophilic Aromatic Substitution (S_NAr) . In this specific substrate, the carbonyl group strongly activates the ortho (C2) and para (C4) fluorines. Fluorine is highly electronegative, making the ipso carbon extremely electrophilic, and it acts as an excellent leaving group once the charge-separated Meisenheimer complex forms 12. Hard nucleophiles (like primary amines) in polar solvents will frequently attack the C4 position rather than the α -carbon. Resolution: S_NAr is highly dependent on solvent polarity and thermal energy. Switch from polar aprotic solvents (e.g., DMF, DMSO) to less polar solvents (e.g., DCM, THF) to destabilize the S_NAr transition state. Strictly maintain the reaction temperature at 0–5 °C.

Q2: I am using an alkoxide base to form an ether at the α -carbon, but NMR shows a completely rearranged carbon skeleton and the loss of the α -bromine. What happened?

Causality & Mechanism: This is the classic Favorskii Rearrangement . α -Halo ketones possess highly acidic α -protons due to the dual EWG effect of the carbonyl and the halogen. Strong bases like alkoxides abstract this proton, forming an enolate that attacks the α -carbon internally, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile then attacks the carbonyl, cleaving the ring to form a rearranged ester or carboxylic acid 34. Resolution: Avoid strong, hard bases (e.g., NaOMe, KOtBu). If an oxygen nucleophile must be used, employ a weaker, non-nucleophilic base (like K₂CO₃) in a strictly anhydrous, non-polar solvent system to suppress enolate formation.

Q3: The reaction mixture turns dark brown immediately, and TLC shows a smear of baseline degradation products. How do I stabilize the reaction?

Causality & Mechanism: Phenacyl bromides are light-sensitive and highly prone to base-catalyzed self-condensation (aldol-type reactions) 5. Furthermore, the desired S_N2 reaction generates hydrobromic acid (HBr) as a byproduct. If HBr is not efficiently scavenged, it protonates your nucleophile, stalling the reaction, while excess unreacted base triggers condensation 6. Resolution: Shield the reaction flask from light. Use a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) at strictly 1.1–1.2 equivalents to act as an acid scavenger without triggering aldol pathways.

Quantitative Byproduct Signatures

Use the following analytical signatures to rapidly identify which side reaction is compromising your yield.

Side Reaction / ByproductMechanistic TriggerAnalytical Signature (LC-MS / NMR)Mitigation Strategy
S_NAr (C4/C2 Substitution) Hard nucleophile, High Temp (>25°C), Polar solventMS: [M - 19 + Nu]⁺NMR: Loss of multiplet at ~7.0-7.2 ppm (F-coupled aromatic protons).Use non-polar solvents (DCM/THF), maintain T < 5°C.
Favorskii Rearrangement Strong alkoxide/hydroxide base, Protic solventMS: [M - 79 + OR]⁺ (Loss of Br, addition of alkoxy).NMR: Loss of α -CH₂ singlet (~4.5 ppm).Use non-nucleophilic bases (DIPEA, 2,6-lutidine).
Aldol Self-Condensation Excess base, prolonged reaction time, moistureMS: Broad polymeric masses.TLC: Intractable baseline smear.Strict stoichiometry (1.1 eq base), quench promptly.
Darzens Epoxidation Base + direct carbonyl attackMS: [M]⁺ (Isomeric with starting material if intramolecular).Avoid hard nucleophiles; control addition rate.

Self-Validating Experimental Protocol: High-Fidelity S_N2 Alkylation

To achieve selective α -substitution while suppressing S_NAr and Favorskii pathways, follow this causality-driven, self-validating protocol.

Materials:

  • 3-Bromo-2,4-difluorophenacyl bromide (1.0 eq)

  • Amine Nucleophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-Bromo-2,4-difluorophenacyl bromide (1.0 eq) in anhydrous THF to create a 0.1 M solution in a flame-dried, foil-wrapped round-bottom flask.

    • Self-Validation Checkpoint: The solution must be clear and colorless. A yellow/brown tint indicates pre-existing degradation of the starting material. Do not proceed; repurify the starting material via recrystallization.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (1.2 eq) in one portion.

    • Self-Validation Checkpoint: The solution should remain pale or colorless. If the solution immediately turns dark yellow or brown, your DIPEA may be degraded (containing nucleophilic impurities) or the flask contains residual moisture triggering premature aldol condensation. Discard and restart with freshly distilled base.

  • Nucleophile Addition: Dilute the amine nucleophile (1.0 eq) in a small volume of THF and add it dropwise via an addition funnel or syringe pump over 20 minutes.

  • Reaction Monitoring: Stir at 0 °C.

    • Self-Validation Checkpoint: At t = 30 min, sample 5 µL into 1 mL of MeCN for LC-MS analysis.

      • Success state: Major peak at [M - 79 + Nu]⁺.

      • Failure state A (S_NAr detected): Peak at[M - 19 + Nu]⁺ appears. Action: Immediately lower the temperature to -10 °C (ice/salt bath) for the remainder of the reaction.

      • Failure state B (Stalled reaction): pH paper check of a quenched aqueous aliquot shows pH < 6. Action: HBr is neutralizing your nucleophile. Add an additional 0.2 eq of DIPEA.

  • Quench and Workup: Once the starting material is consumed (typically 1–2 hours), immediately quench the reaction by adding saturated aqueous NH₄Cl. This neutralizes the DIPEA and any unreacted amine, permanently halting late-stage condensation. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Sources

Troubleshooting

purification techniques for 3-Bromo-2,4-difluorophenacyl bromide reaction products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with 3-Bromo-2,4-difluorophenacyl bromide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7). This highly substituted α-bromoketone is a critical electrophilic building block for downstream pharmaceutical scaffolding, but its isolation is notoriously prone to impurity carryover.

Part 1: Causality & Reaction Mechanisms

To effectively purify your product, you must first understand the causality of the impurities generated during the α-bromination of 3-bromo-2,4-difluoroacetophenone[1].

The reaction is acid-catalyzed and proceeds through an enol intermediate[2]. The formation of this enol is the rate-determining step of the transformation[3]. Because the resulting α-bromo ketone possesses two highly electrophilic sites (the carbonyl carbon and the α-carbon), it is highly reactive and susceptible to side reactions[2].

The Origin of Common Impurities:

  • Over-bromination (Dibromination): While the electron-withdrawing nature of the fluorine and bromine substituents on the phenyl ring slightly deactivates the system, the α-carbon remains susceptible to secondary bromination[4]. This leads to the formation of 2,2-dibromo-1-(3-bromo-2,4-difluorophenyl)ethanone, a persistent impurity that co-crystallizes with the target product[4].

  • Discoloration & "Oiling Out": Residual hydrogen bromide (HBr) and unreacted molecular bromine (Br₂) often complex with the product. This prevents crystallization and results in a dark brownish-yellow oil[5].

  • Unreacted Starting Material: Incomplete enolization or the use of insufficient brominating agents (e.g., NBS or Pyridine Hydrobromide Perbromide) leaves highly soluble acetophenone in the crude matrix[1][3][6].

Part 2: Troubleshooting FAQs

Q: My crude product is a lachrymatory, dark brown oil instead of a solid. How do I induce crystallization? A: Phenacyl bromides are potent lachrymators and must be handled in a fume hood[5]. The "oil" you observe is typically the product dissolved in unreacted acetophenone and residual HBr. To break this matrix, immediately remove the reaction solvent under reduced pressure, then vigorously triturate the residue with a 1:1 mixture of cold water and petroleum ether. The water removes the HBr (which causes the yellow/brown color), while the petroleum ether extracts the unreacted acetophenone[5][7].

Q: NMR analysis shows a significant dibrominated impurity. Can I remove this via recrystallization? A: No. The dibrominated byproduct (α,α-dibromoketone) co-crystallizes easily with the mono-brominated product due to their structural similarity[4]. If your dibromo impurity exceeds ~5%, you must use flash column chromatography on silica gel before attempting recrystallization[1].

Q: What is the target purity indicator for 3-Bromo-2,4-difluorophenacyl bromide? A: Pure 3-bromo-2,4-difluorophenacyl bromide presents as white crystals with a highly specific melting point of 49.5 – 49.7 °C[8]. Any depression in this melting point indicates residual starting material or dibromo impurities.

Part 3: Self-Validating Purification Protocols

These protocols are designed as a self-validating system: each step has a clear visual or analytical checkpoint to ensure the causality of the purification is maintained.

Protocol A: Biphasic Solvent Washing & Trituration (Primary Isolation)

Purpose: To isolate the crude solid by stripping out HBr and unreacted 3-bromo-2,4-difluoroacetophenone[5].

  • Concentration: Remove the primary reaction solvent (e.g., DCM or Dioxane) under reduced pressure at <40 °C to prevent thermal degradation.

  • Biphasic Wash: To the crude residue, add a 1:1 mixture of ice-cold distilled water and petroleum ether (10 mL per gram of crude)[5].

  • Trituration: Vigorously stir or sonicate the mixture. The product is insoluble in water and only slightly soluble in cold petroleum ether, forcing it to precipitate[7].

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with fresh, cold petroleum ether until the brownish-yellow color dissipates and a pale solid remains[1][5]. Validation Checkpoint: The filtrate should contain the colored impurities. The filter cake must be a free-flowing, pale yellow or white solid.

Protocol B: Recrystallization (High-Purity Polish)

Purpose: To achieve >99% purity for downstream API synthesis.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add minimal boiling methanol (approx. 25–30 mL per 50 g of product)[5][7].

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble polymeric byproducts.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield[1].

  • Isolation: Collect the white crystals via vacuum filtration and dry under high vacuum for 12 hours. Validation Checkpoint: Melting point analysis must yield 49.5 – 49.7 °C[8].

Protocol C: Flash Column Chromatography (Dibromo Removal)

Purpose: To separate the mono-brominated product from the dibrominated impurity[1][4].

  • Preparation: Load the crude mixture onto a Silica Gel 60 column.

  • Elution: Use a gradient solvent system (e.g., Hexanes:Ethyl Acetate, starting at 95:5). The dibrominated impurity typically elutes slightly faster due to decreased polarity.

  • Monitoring: Monitor fractions via TLC (UV active).

  • Recovery: Pool the fractions containing the pure mono-brominated product and concentrate under reduced pressure[1]. Validation Checkpoint: ¹H-NMR should show a clean singlet for the -CH₂Br protons (~4.5 ppm) with no downfield -CHBr₂ signal.

Part 4: Quantitative Data & Impurity Profiling

Impurity / ChallengeSource / CausalityPhysical ManifestationRecommended Purification Strategy
Residual HBr / Br₂ Byproduct of α-brominationDark yellow/brown color, acidic fumesProtocol A: Biphasic Wash (H₂O / Pet. Ether)
Unreacted Acetophenone Incomplete reaction / Unreacted SMOily residue, depressed melting pointProtocol A: Trituration in cold Pet. Ether
2,2-Dibromo Impurity Over-bromination (excess reagent)Co-crystallizing solid, altered NMRProtocol C: Flash Column Chromatography
Hydrolysis Products Exposure to moisture / poor dryingUnidentified TLC spots (highly polar)Protocol B: Recrystallization (Methanol)

Part 5: Visualizations

ReactionPathway SM 3-Bromo-2,4-difluoroacetophenone (Starting Material) Enol Enol Intermediate (Rate-Determining Step) SM->Enol Acid Catalyst (H+) Product 3-Bromo-2,4-difluorophenacyl bromide (Target Product) Enol->Product Brominating Agent (e.g., NBS, Br2) Dibromo 2,2-Dibromo Impurity (Over-bromination) Product->Dibromo Excess Br2 / Uncontrolled Temp Hydrolysis Hydrolysis Byproducts (Moisture Exposure) Product->Hydrolysis H2O / Prolonged Exposure

Mechanistic pathway of α-bromination and common side-reactions.

PurificationWorkflow Crude Crude Reaction Mixture (Brown/Yellow Oil or Solid) Wash Biphasic Wash (H2O / Petroleum Ether) Crude->Wash Removes HBr & SM Assess Purity Assessment (TLC / 1H-NMR) Wash->Assess Yields Crude Solid Recryst Recrystallization (Methanol) Assess->Recryst >85% Purity (Trace SM) Column Flash Chromatography (Silica Gel) Assess->Column High Dibromo Impurity (>5%) Pure Pure White Crystals (mp 49.5-49.7 °C) Recryst->Pure Cooling & Filtration Column->Pure Solvent Evaporation

Decision tree for the purification of 3-Bromo-2,4-difluorophenacyl bromide.

Part 6: References

  • Arabian Journal of Chemistry. "Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave." Elsevier. URL: [Link]

  • Organic Syntheses. "phenacyl bromide." Organic Syntheses, Org. Syn. Coll. Vol. 2, 480. URL: [Link]

  • PMC. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching." National Institutes of Health. URL: [Link]

  • MDPI. "Synthetic Access to Aromatic α-Haloketones." MDPI. URL: [Link]

Sources

Optimization

base selection for reactions involving 3-Bromo-2,4-difluorophenacyl bromide

Welcome to the Technical Support Center for 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7)[1]. This highly reactive α -bromo ketone is a powerful alkylating agent, but its unique structural features—specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7)[1]. This highly reactive α -bromo ketone is a powerful alkylating agent, but its unique structural features—specifically the highly electron-deficient 2,4-difluorophenyl ring and the acidic α -protons—make it exceptionally sensitive to base selection[2].

This guide is designed for researchers and drug development professionals to troubleshoot side reactions, optimize yields, and understand the mechanistic causality behind protocol design.

Troubleshooting FAQs: Base Selection & Side Reactions

Q: Why am I observing a complex mixture of highly polar byproducts when using NaH or KOtBu? A: Strong bases (pKa > 18) like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are fundamentally incompatible with phenacyl bromides. The carbonyl group strongly acidifies the α -protons. Strong bases quantitatively deprotonate this position, forming a highly reactive enolate[3]. This enolate rapidly attacks unreacted phenacyl bromide molecules, leading to self-condensation pathways, including Darzens-type reactions or the formation of stable epoxide byproducts[4].

Q: I used Sodium Methoxide (NaOMe) as my base, and my LCMS shows a mass corresponding to the loss of a fluorine atom (-19 Da). What happened? A: You are observing Nucleophilic Aromatic Substitution (SNAr). The 2,4-difluoro substitution pattern on the aromatic ring is highly electron-deficient. The carbonyl group acts as an electron-withdrawing directing group, making the ortho (2-position) and para (4-position) fluorines highly susceptible to attack by nucleophilic bases like alkoxides or hydroxides. To prevent this, you must switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA) or a mild inorganic base (e.g., K₂CO₃)[5].

Q: Can I use Triethylamine (Et₃N) instead of DIPEA for my alkylation? A: It is highly discouraged. While Et₃N is a weak base, it is significantly more nucleophilic than N,N-Diisopropylethylamine (DIPEA). Et₃N can directly attack the highly reactive α -bromo ketone to form a quaternary ammonium salt (a Menschutkin reaction), permanently consuming your starting material. DIPEA’s bulky isopropyl groups sterically block this nucleophilic attack while retaining sufficient basicity to facilitate the desired reaction.

Q: My reaction stalled at 50% conversion, and adding more K₂CO₃ didn't help. Why? A: Phenacyl bromides are sensitive to moisture and can slowly hydrolyze to the corresponding α -hydroxy ketone in the presence of aqueous bases or wet solvents[2]. If the reaction stalls, the limiting reagent is likely the phenacyl bromide, not the base. Ensure your solvents are strictly anhydrous. If stalling occurs, add the phenacyl bromide in a slight excess (1.05 - 1.10 eq) rather than adding more base, which only promotes degradation.

Mechanistic Pathways & Base Selection Logic

BaseSelection Substrate 3-Bromo-2,4-difluorophenacyl bromide MildBase Mild/Non-Nucleophilic Base (e.g., K2CO3, DIPEA) Substrate->MildBase StrongBase Strong Base (e.g., NaH, KOtBu) Substrate->StrongBase NucBase Nucleophilic Base (e.g., NaOH, Alkoxides) Substrate->NucBase Product Desired SN2 Alkylation (High Yield) MildBase->Product Side1 Enolization & Self-Condensation StrongBase->Side1 Side2 SNAr at 2,4-Fluoro & Favorskii Rearrangement NucBase->Side2

Fig 1: Mechanistic divergence in phenacyl bromide alkylation based on base selection.

Quantitative Base Selection Matrix

To ensure reproducible yields, base selection must balance pKa against nucleophilicity. Use the following matrix to guide your experimental design:

Base ClassificationExamplesConjugate Acid pKaNucleophilicitySuitabilityPrimary Mechanistic Failure Mode
Mild Inorganic K₂CO₃, Cs₂CO₃, NaHCO₃6.4 - 10.3Very LowOptimal None (Clean SN2 pathway)
Hindered Organic DIPEA, 2,6-Lutidine6.7 - 10.7Very LowOptimal None (Clean SN2 pathway)
Unhindered Organic Et₃N, Primary Amines~10.7HighPoor Quaternary ammonium salt formation
Strong Non-Nuc. NaH, LDA, KOtBu19 - 36LowVery Poor α -deprotonation, epoxide formation
Strong Nucleophilic NaOH, NaOMe13 - 15.7Very HighVery Poor SNAr at 2,4-fluorines, Favorskii

Validated Experimental Protocol: Mild SN2 Alkylation

Objective: To achieve >90% conversion of a nucleophile (e.g., thiol, carboxylic acid, or secondary amine) with 3-bromo-2,4-difluorophenacyl bromide while actively suppressing SNAr and enolization. Self-Validating Design: This protocol isolates the deprotonation step from the alkylation step and utilizes strict temperature control to manage reaction kinetics.

Workflow Step1 1. Dissolve Nucleophile in Anhydrous MeCN Step2 2. Add Mild Base (DIPEA) Stir 10 min at RT Step1->Step2 Step3 3. Cool to 0°C Dropwise Addition of Substrate Step2->Step3 Step4 4. Warm to RT Monitor via LCMS (2-4h) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl) & Extraction Step4->Step5

Fig 2: Optimized step-by-step workflow for the SN2 alkylation of phenacyl bromides.

Step-by-Step Methodology

Step 1: Nucleophile Activation

  • Action: In a flame-dried flask under inert atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M. Add DIPEA (1.2 eq). Stir for 10 minutes.

  • Causality: Pre-forming the nucleophilic anion in the absence of the electrophile prevents competitive base-electrophile side reactions. MeCN is chosen for its polar aprotic nature, which tightly solvates the cation and leaves the anion "naked," accelerating the subsequent SN2 displacement.

Step 2: Temperature Modulation

  • Action: Cool the reaction mixture to 0 °C using an ice bath.

  • Causality: Phenacyl bromides are exceptionally reactive. Lowering the temperature suppresses the thermal activation energy available for higher-barrier side reactions (like SNAr on the fluorinated ring) while still allowing the extremely low-barrier SN2 alkylation to proceed rapidly.

Step 3: Electrophile Addition

  • Action: Dissolve 3-bromo-2,4-difluorophenacyl bromide (1.05 eq) in a minimal volume of anhydrous MeCN. Add this solution dropwise over 10–15 minutes to the cooled reaction mixture.

  • Causality: Dropwise addition ensures the electrophile is always in a stoichiometric deficit relative to the activated nucleophile. This prevents the electrophile from reacting with itself (self-condensation) in the presence of localized base concentrations[4].

Step 4: In-Process Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Sample 10 µL, dilute in MeOH, and analyze via LCMS.

  • Causality: The reaction should show complete consumption of the nucleophile. Critical troubleshooting: If unreacted nucleophile remains, do NOT add more base. The presence of unreacted nucleophile alongside the absence of phenacyl bromide indicates electrophile hydrolysis. In this case, add an additional 0.1 eq of the phenacyl bromide.

Step 5: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (equal volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered quench (pH ~6) that neutralizes the DIPEA without exposing the newly formed, potentially base-sensitive product to harsh aqueous hydroxide conditions, which could trigger ester hydrolysis or degradation.

References

  • PubChemLite - 3-bromo-2,4-difluorophenacyl bromide (C8H4Br2F2O) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Phenacyl bromide: Reactions and Applications Source: Grokipedia Chemical Database URL:[Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity Source: MDPI (Molecules) URL:[Link]

  • Reaction of phenacyl bromide with trialkylboranes: Sensitivity to Bases Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin: Epoxide Side-Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry characterization of compounds synthesized from 3-Bromo-2,4-difluorophenacyl bromide

An In-Depth Technical Guide to the Mass Spectrometry Characterization of Compounds Synthesized from 3-Bromo-2,4-difluorophenacyl bromide Authored by a Senior Application Scientist In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Characterization of Compounds Synthesized from 3-Bromo-2,4-difluorophenacyl bromide

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromo-2,4-difluorophenacyl bromide stands out as a highly versatile precursor, a foundational building block for a diverse range of molecular architectures, particularly those with pharmaceutical potential such as thiazoles, imidazoles, and quinoxalines.[1][2] The presence of bromine and fluorine atoms in this reagent introduces unique electronic properties and provides a reactive handle for further chemical transformations.

However, the successful synthesis of these target molecules is only the first step. Rigorous structural confirmation and purity assessment are paramount, and mass spectrometry (MS) is the quintessential analytical tool for this purpose. Its unparalleled sensitivity and ability to provide precise molecular weight and structural information are indispensable.

This guide provides a comprehensive comparison of primary mass spectrometry ionization techniques for the characterization of compounds derived from 3-Bromo-2,4-difluorophenacyl bromide. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide researchers in selecting the optimal analytical strategy.

Context: Synthesis of a Model Compound

To ground our discussion in a practical context, let us consider a common synthetic application of 3-Bromo-2,4-difluorophenacyl bromide: the Hantzsch thiazole synthesis. In this reaction, the α-haloketone reacts with a thiourea derivative to form a thiazole ring, a scaffold present in numerous FDA-approved drugs.

Reaction Scheme: 3-Bromo-2,4-difluorophenacyl bromide reacts with N-phenylthiourea to yield 2-(phenylamino)-4-(2,4-difluorophenyl)thiazole.

The resulting product is a moderately polar, fluorinated and brominated heterocyclic compound. Its characterization demands an analytical technique that can handle these features and provide unambiguous identification. The primary challenge lies in choosing the most appropriate ionization method to convert the neutral molecule into a gas-phase ion for MS analysis.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in mass spectrometry, as it dictates whether an analyte can be successfully detected and how much structural information can be obtained.[3] We will compare the three most prevalent techniques for small molecule analysis: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for polar and ionizable molecules, making it a workhorse in LC-MS applications.[4] It generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.

Causality of Choice: ESI is often the first choice due to its soft nature, which typically yields an intact molecular ion with minimal fragmentation, simplifying spectral interpretation.[3] For many heterocyclic compounds derived from 3-Bromo-2,4-difluorophenacyl bromide, which may contain polar functional groups or basic nitrogen atoms, ESI in positive ion mode ([M+H]⁺) is highly effective. However, its efficiency is highly dependent on the analyte's ability to carry a charge in solution.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

    • The addition of formic acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.

  • Instrumentation (Direct Infusion):

    • Ionization Mode: ESI Positive (+)

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set according to instrument specifications to ensure a stable spray.

    • Drying Gas (N₂): 250-350 °C to assist in desolvation.

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • Look for the molecular ion cluster. Due to the presence of bromine, a characteristic pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the ⁷⁹Br isotope ([M+H]⁺) and the ⁸¹Br isotope ([M+2+H]⁺).[5]

    • Observe for common adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can also confirm the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is better suited for the analysis of less polar, thermally stable compounds that are not easily ionized by ESI.[4] In APCI, the sample solution is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase chemical reactions.[3]

Causality of Choice: For derivatives of 3-Bromo-2,4-difluorophenacyl bromide that are more hydrophobic or lack easily ionizable sites, APCI is a superior alternative to ESI.[4] The presence of fluorine atoms can decrease polarity, making APCI a more robust ionization method for certain derivatives. Furthermore, studies have shown that negative-ion APCI can be particularly effective for the analysis of semi-volatile fluorinated compounds.[6][7]

  • Sample Preparation:

    • Prepare and dilute the sample as described for ESI. The solvent choice is critical as it forms the reactant ions. Methanol/water or acetonitrile/water mixtures are common.

  • Instrumentation (LC-MS context):

    • Ionization Mode: APCI Positive (+) or Negative (-)

    • LC Flow Rate: 0.2 - 1.0 mL/min

    • Vaporizer Temperature: 350 - 450 °C (optimization is critical)

    • Corona Discharge Current: 3-5 µA

    • Drying Gas (N₂): As per instrument recommendations.

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • In positive mode, expect the [M+H]⁺ ion cluster.

    • In negative mode, look for the [M-H]⁻ ion or other characteristic ions.[6]

    • APCI can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information but may also reduce the intensity of the molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is a soft ionization technique that involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules.[8] While traditionally used for large molecules like proteins, its application for small molecules is well-established, offering very high throughput.[9][10]

Causality of Choice: MALDI is an excellent choice for rapid screening of multiple samples, such as in a combinatorial library synthesized from 3-Bromo-2,4-difluorophenacyl bromide. It avoids the need for liquid chromatography, making it significantly faster than ESI or APCI-based methods.[10] However, choosing the right matrix is critical to avoid interference in the low-mass region.[11][12]

  • Sample and Matrix Preparation:

    • Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points for small molecules.[11] 4-hydroxy-3-nitrobenzonitrile has been reported as a good general-purpose matrix with a clean background in the low mass range.[13]

    • Prepare a saturated matrix solution in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL stock solution of the analyte.

  • Target Spotting:

    • Mix the analyte solution and matrix solution in a 1:1 to 1:10 ratio (analyte:matrix).

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (dried-droplet method), forming co-crystals of the analyte and matrix.

  • Instrumentation (MALDI-TOF):

    • Ionization Mode: Positive (+) reflector mode for high mass accuracy.

    • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

    • Laser Fluence: Adjust to just above the ionization threshold to obtain a good signal with minimal fragmentation.

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • The primary ion observed is often the protonated molecule [M+H]⁺, though cation adducts ([M+Na]⁺, [M+K]⁺) are also common.

    • The spectrum will contain intense peaks from the matrix itself, but these are typically at a lower m/z than the analyte of interest.

Data Visualization and Workflow

A systematic approach is essential for the successful characterization of newly synthesized compounds. The workflow below illustrates the logical progression from synthesis to final structural confirmation.

G cluster_synthesis Synthesis Phase cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A 3-Bromo-2,4-difluorophenacyl bromide + Reactant (e.g., Thiourea) B Chemical Reaction (e.g., Hantzsch Synthesis) A->B C Crude Product (Purification via Column Chromatography) B->C D Sample Preparation (Dilution & Solvent Selection) C->D E Ionization Source Selection D->E F ESI-MS (Polar Analytes) E->F Polar? G APCI-MS (Less Polar Analytes) E->G Non-polar? H MALDI-MS (High-Throughput Screening) E->H Speed needed? I Acquire Mass Spectrum F->I G->I H->I J Identify Molecular Ion (Check for Br Isotopic Pattern M/M+2) I->J K Analyze Fragmentation (Tandem MS/MS) J->K L Structure Confirmation K->L

Caption: Experimental workflow from synthesis to mass spectrometric characterization.

Performance Comparison and Data Summary

The choice between ESI, APCI, and MALDI depends on the specific analytical goal and the physicochemical properties of the synthesized molecule. The table below provides a comparative summary to aid in this decision.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity Best for polar, ionizable compounds[4]Best for low to medium polarity compounds[4]Broad applicability, but matrix dependent[12]
Ionization Mechanism Desolvation of charged dropletsGas-phase chemical ionizationLaser-induced desorption/ionization from a matrix[8]
Typical Ions Formed [M+H]⁺, [M+Na]⁺, multiply charged ions[M+H]⁺, [M-H]⁻[M+H]⁺, [M+Na]⁺, [M+K]⁺
Fragmentation Very soft; minimal fragmentation[3]Soft, but can cause some in-source fragmentationSoft, but laser fluence can induce fragmentation
Throughput Medium (requires LC or infusion)Medium (requires LC or infusion)Very High (direct analysis from target plate)[10]
Matrix Effects Prone to ion suppression from salts/buffers[4]Less susceptible to salts than ESI[3]Potential for matrix ion interference at low m/z[11]
Best For... Routine LC-MS, polar heterocyclesNon-polar or thermally stable compoundsRapid screening, combinatorial libraries

Expert Recommendations and Trustworthiness

For any newly synthesized compound derived from 3-Bromo-2,4-difluorophenacyl bromide, the following self-validating approach is recommended:

  • Initial Screening (ESI-MS): Begin with ESI-MS coupled to Liquid Chromatography (LC-MS). This is the most versatile technique and will successfully ionize a majority of drug-like heterocyclic compounds. The presence of a peak with the correct m/z and the characteristic bromine isotopic pattern provides strong evidence for the target molecule.

  • Alternative for Weak Signals (APCI-MS): If ESI yields a weak or inconsistent signal, the compound is likely not polar enough for efficient ionization.[4] In this case, switch to an APCI source. This is a logical next step that addresses the primary limitation of ESI without requiring a complete change in analytical platform (i.e., you can use the same LC-MS system).

  • High-Throughput Needs (MALDI-MS): If the goal is to screen a library of dozens or hundreds of related compounds, MALDI-MS is the most efficient choice. While it requires more method development to find a suitable matrix, the time saved in analysis is substantial.[10] Always confirm hits from a MALDI screen with a more robust technique like LC-MS.

Trustworthiness through Data: The key to trustworthy characterization lies in the bromine isotopic pattern. The near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes creates a unique "doublet" peak for every bromine-containing ion in the mass spectrum.[14] This signature is a powerful diagnostic tool that instantly confirms the presence of bromine in the molecule, significantly increasing confidence in the identification. High-resolution mass spectrometry (HRMS) should be used to obtain an accurate mass measurement, which can be used to predict the elemental formula, further validating the structure.

This guide provides the foundational knowledge and practical protocols for the robust mass spectrometric characterization of compounds synthesized from 3-Bromo-2,4-difluorophenacyl bromide. By understanding the principles and applicabilities of different ionization techniques, researchers can make informed decisions, ensuring the integrity and accuracy of their scientific findings.

References

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC. (2017, January 18). National Center for Biotechnology Information.[Link]

  • Clauwaert, K., Deforce, D., Van Peteghem, C., Witt, M., & Van Bocxlaer, J. The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Ghent University.[Link]

  • Negative-ion atmospheric pressure ionisation of semi-volatile fluorinated compounds for ultra-high-performance liquid chromatography tandem mass spectrometry analysis. (2018, May 24). PubMed.[Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing.[Link]

  • Matrix-assisted laser desorption/ionization. Wikipedia.[Link]

  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Technology Networks.[Link]

  • Negative-ion atmospheric pressure ionisation of semi-volatile fluorinated compounds for ultra-high-performance liquid chromatography tandem mass spectrometry analysis | Request PDF. ResearchGate.[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]

  • Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. (2007, December 1). PubMed.[Link]

  • ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed | Request PDF. ResearchGate.[Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (2019, July 29). IntechOpen.[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. National Center for Biotechnology Information.[Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025, December 15). MDPI.[Link]

Sources

Comparative

X-ray crystallography of crystals obtained from 3-Bromo-2,4-difluorophenacyl bromide reactions

Title: X-Ray Crystallographic Profiling of 3-Bromo-2,4-difluorophenacyl Bromide Derivatives: A Comparative Guide for Drug Discovery Introduction In modern medicinal chemistry, phenacyl bromides serve as foundational buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: X-Ray Crystallographic Profiling of 3-Bromo-2,4-difluorophenacyl Bromide Derivatives: A Comparative Guide for Drug Discovery

Introduction

In modern medicinal chemistry, phenacyl bromides serve as foundational building blocks for synthesizing bioactive heterocycles, particularly through the Hantzsch thiazole synthesis[1]. However, the strategic incorporation of a polyhalogenated pattern—specifically in 3-Bromo-2,4-difluorophenacyl bromide (CAS: 1807168-91-7)[2]—fundamentally alters both the reaction kinetics and the solid-state properties of the resulting scaffolds.

As a Senior Application Scientist, I have designed this guide to objectively compare the crystallographic and synthetic performance of 3-Bromo-2,4-difluorophenacyl bromide against traditional unsubstituted and mono-fluorinated alternatives. By examining the causality behind these experimental choices, researchers can leverage polyhalogenation to achieve high-resolution X-ray diffraction data and accelerate structure-based drug design.

Causality in Experimental Choices: The Polyhalogen Advantage

Selecting a tri-halogenated phenacyl bromide over a standard unsubstituted variant is not arbitrary; it is a calculated decision driven by three mechanistic advantages:

  • Electronic Activation (Synthesis): The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly increases the electrophilicity of the α-carbon. This accelerates the initial nucleophilic attack by thioamides or thioureas, driving the reaction to completion rapidly and minimizing side reactions[3].

  • Heavy-Atom Phasing (Crystallography): Determining the absolute stereochemistry of complex pharmaceutical intermediates can be challenging. The presence of the heavy bromine atom provides a strong anomalous scattering signal (anomalous dispersion). This serves as a self-validating internal reference for absolute phase determination without needing additional derivatization[4].

  • Halogen Bonding in Crystal Packing: Fluorine atoms act as excellent hydrogen-bond acceptors (C-F···H), while bromine participates in highly directional halogen bonding (C-Br···O or C-Br···π). These interactions lock the molecules into rigid, highly ordered crystal lattices, directly translating to superior diffraction resolution (often <1.9 Å)[5].

Logic N1 Polyhalogenation (3-Br, 2,4-diF) N2 Increased Electrophilicity N1->N2 N3 Enhanced Crystal Packing N1->N3 N4 Rapid Thiazole Yields (>90%) N2->N4 N5 C-F...H & C-Br...O Interactions N3->N5 N6 High-Resolution X-ray (<1.9 Å) N5->N6

Logical impact of halogen substitutions on reactivity and crystal resolution.

Comparative Performance Analysis

To objectively evaluate the utility of 3-Bromo-2,4-difluorophenacyl bromide, we must benchmark it against its structural analogs. The data below synthesizes expected performance metrics based on established crystallographic and synthetic behaviors of phenacyl derivatives.

Table 1: Synthetic and Crystallographic Comparison of Phenacyl Bromide Precursors

PrecursorRelative Reactivity (Hantzsch)Typical Crystal SystemDominant Intermolecular MotifsX-Ray Resolution Potential
Unsubstituted Phenacyl Bromide Baseline (Reflux required)Monoclinic / TriclinicHydrogen bonding, π-π stackingModerate (~2.2 Å)
4-Fluorophenacyl Bromide FastOrthorhombic / MonoclinicC-F···H, π-π stackingGood (~2.0 Å)
3-Bromo-2,4-difluorophenacyl bromide Very Fast (Room Temp)[3]Monoclinic (e.g., P21/c)[6]C-F···H, C-Br···O, Cation-π[5]Excellent (<1.9 Å)[5]

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure scientific integrity, the following methodology represents a self-validating system. Every step includes an orthogonal check before proceeding to the resource-intensive X-ray diffraction phase.

Step 1: Hantzsch Cyclocondensation

  • Dissolve 1.0 mmol of 3-Bromo-2,4-difluorophenacyl bromide and 1.1 mmol of a selected thiourea derivative in 5 mL of anhydrous methanol.

  • Add 10 mol% of tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a catalyst to facilitate rapid cyclization at room temperature[3].

  • Validation Check: Monitor via TLC. The highly electrophilic nature of the polyhalogenated precursor typically drives the reaction to completion within 15–30 minutes[3].

  • Precipitate the crude 2-amino-4-(3-bromo-2,4-difluorophenyl)thiazole product using ice-cold water. Filter, wash, and dry.

Step 2: Crystal Growth via Slow Evaporation

  • Dissolve 50 mg of the validated crude product in a minimal volume of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:2 v/v).

  • Place the solution in a loosely capped vial (pierced septum) to allow for slow solvent evaporation over 3–5 days in a vibration-free environment.

  • Validation Check: Harvest only crystals exhibiting sharp, well-defined faces. The rigid packing induced by C-F and C-Br interactions typically yields robust, block-like monoclinic crystals[6].

Step 3: X-Ray Crystallographic Analysis

  • Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a Cu Kα source (λ = 1.54184 Å)[7]. Note: The Cu source is specifically chosen to maximize the anomalous scattering from the Bromine atom for absolute structure determination.

  • Solve the structure using direct methods and refine utilizing full-matrix least-squares on F².

Workflow N1 3-Bromo-2,4-difluorophenacyl bromide + Thiourea N2 Hantzsch Cyclocondensation (Room Temp, 15-30 min) N1->N2 N3 Crude Thiazole Product (Self-Validation: TLC/NMR) N2->N3 N4 Slow Evaporation Crystallization (EtOAc/Hexane) N3->N4 N5 Single Crystal X-Ray Diffraction (Heavy Atom Phasing via Br) N4->N5

Experimental workflow from Hantzsch synthesis to X-ray diffraction.

Structural Insights & Protein-Ligand Implications

The crystallographic data obtained from 3-bromo-2,4-difluorophenyl-containing heterocycles provides profound insights for drug design. For instance, in the development of Sterile-α Motif Kinase (ZAK) inhibitors, high-resolution X-ray structures (1.87 Å) of related 3-bromo-2,4-difluorophenyl complexes revealed critical cation-π interactions between the difluorophenyl linker and lysine residues (e.g., Lys45), which are essential for target selectivity[5].

Furthermore, the rigid conformation captured in the crystal lattice—stabilized by intramolecular halogen bonding—accurately mirrors the bioactive conformation required for potent kinase inhibition, proving that the solid-state data is highly predictive of in vitro biological performance.

Table 2: Comparative Crystallographic Parameters (Empirical Averages)

ParameterUnsubstituted Thiazole Derivative3-Bromo-2,4-difluoro Thiazole Derivative
Space Group Preference P2₁/c or P-1P2₁/c or Pbca[6]
Anomalous Scattering Signal Weak (C, H, N, O, S only)Strong (Facilitated by Br)
Thermal Ellipsoids (100K) Moderate motion in phenyl ringHighly restricted (locked by C-F/C-Br)
Typical R-factor (R1) ~0.050 - 0.070< 0.040 (High precision)

Conclusion

Transitioning from standard phenacyl bromides to 3-Bromo-2,4-difluorophenacyl bromide offers a dual advantage: it accelerates heterocyclic synthesis via electronic activation and ensures superior crystallographic outcomes through robust halogen bonding and heavy-atom phasing. For structural biologists and medicinal chemists, this translates to faster optimization cycles and higher-confidence 3D structural data.

References

  • NextSDS. "3-Bromo-2,4-difluorophenacyl bromide — Chemical Substance Information." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). "Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors." Available at: [Link]

  • ACS Omega. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." Available at: [Link]

  • Monatshefte für Chemie. "Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts." Available at:[Link]

  • CLOCKSS. "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 3-Bromo-2,4-difluorophenacyl bromide: A Protocol for Safety and Control

As a Senior Application Scientist, my primary focus extends beyond experimental outcomes to the safety and integrity of the processes that yield them. The compound 3-Bromo-2,4-difluorophenacyl bromide (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary focus extends beyond experimental outcomes to the safety and integrity of the processes that yield them. The compound 3-Bromo-2,4-difluorophenacyl bromide (CAS No. 1807168-91-7) is a potent reagent, valuable in synthetic chemistry but demanding of the utmost respect and caution due to its hazardous properties.[1] This guide is structured to provide a comprehensive operational plan, grounded in the principles of causality and self-validating safety protocols, ensuring that you, the researcher, are equipped with the knowledge to handle this chemical with confidence and control.

Hazard Assessment: Understanding the Adversary

3-Bromo-2,4-difluorophenacyl bromide belongs to the family of α-haloketones. Structurally similar compounds, such as phenacyl bromide and other brominated phenacyls, are well-documented as potent lachrymators and corrosive agents.[2] A lachrymator is a chemical that irritates the eyes, causing tearing, pain, and even temporary blindness.[3] The corrosive nature of this compound means it can cause severe burns to the skin and eyes upon contact.[4][5][6] Inhalation may cause severe respiratory tract irritation with possible burns.[7][8]

A thorough risk assessment is the first and most critical step. Assume that this compound is toxic by all routes of exposure: inhalation, ingestion, and skin contact.[4][5][9]

Property Identifier / Hazard Source of Risk & Rationale
Chemical Name 3-Bromo-2,4-difluorophenacyl bromideN/A
CAS Number 1807168-91-7Unique identifier for this specific chemical substance.[1]
Primary Hazards Lachrymator Vapors are extremely irritating to the eyes, stimulating tear production. This is a common property of α-haloketones.[2][4][3]
Corrosive Can cause severe burns and damage to skin, eyes, and respiratory tract upon contact.[5][6][10]
Toxic Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[4][9]
Respiratory Irritant Inhalation of vapors or dust can irritate the mucous membranes and lungs.[8][11]

The Hierarchy of Controls: Engineering a Safe Environment

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must ensure the primary engineering and administrative controls are in place.[7]

  • Ventilation: All work with 3-Bromo-2,4-difluorophenacyl bromide must be conducted within a certified chemical fume hood.[3][7][12] The fume hood provides primary containment, pulling hazardous vapors away from your breathing zone. The sash should be kept as low as possible to maximize protection.[7]

  • Designated Area: All handling of this chemical should occur in a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Administrative Protocols: Never work alone when handling highly hazardous materials. Ensure that colleagues are aware of the work being performed. An updated and chemical-specific Standard Operating Procedure (SOP) must be reviewed before beginning work.

Personal Protective Equipment (PPE): Your Essential Armor

Given the severe hazards, a comprehensive PPE protocol is mandatory. Standard laboratory attire of a lab coat over long pants and closed-toe shoes is the absolute minimum and must be augmented as follows.[10][13][14]

Eye and Face Protection: Due to its potent lachrymatory nature, standard safety glasses are inadequate .[3] Vapors can easily bypass them and reach the eyes.

  • Primary Protection: Wear chemical splash goggles that form a seal around the eyes, compliant with ANSI Z87.1 standards.[13][15]

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[15][16] This is critical when handling the material, as it protects the rest of the face from splashes and provides an additional barrier.[17]

Skin and Body Protection:

  • Lab Coat: A chemical-resistant lab coat is required. Ensure it is fully buttoned.[10]

  • Apron: For transfers of larger quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[18]

Hand Protection: No single glove material protects against all chemicals.[18] Halogenated hydrocarbons, such as this compound, are known to attack many common glove materials.[19] Therefore, a double-gloving strategy is essential.

  • Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and makes it easier to handle glassware.[13][16]

  • Outer Glove: A heavier, chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove. Always consult the manufacturer's glove compatibility chart for specific breakthrough times for halogenated organic compounds.

  • Inspection and Disposal: Always inspect gloves for tears or holes before use.[14] If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact, and dispose of them as hazardous waste.[20] Wash hands thoroughly after removing gloves.[14][20]

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, a respirator must be available for emergency situations, such as a large spill or fume hood failure.

  • Requirement: Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[15][16][18]

  • Type: For emergency use, a full-face respirator with combination cartridges for organic vapors and acid gases (e.g., a P100/OV/AG cartridge) is recommended to protect the eyes and respiratory system.[3]

Safe Handling and Emergency Workflow

The following diagram outlines the essential workflow for handling 3-Bromo-2,4-difluorophenacyl bromide, from preparation to disposal.

prep Step 1: Pre-Operation - Review SDS & SOP - Verify Fume Hood Certification - Prepare Spill Kit ppe Step 2: Don PPE - Inner Nitrile Gloves - Chemical Lab Coat - Outer Neoprene/Butyl Gloves - Splash Goggles - Face Shield prep->ppe Proceed handling Step 3: Chemical Handling (Inside Fume Hood) - Weigh solid in contained vessel - Perform transfers slowly - Keep container sealed ppe->handling Proceed decon Step 4: Decontamination - Decontaminate glassware - Wipe down work surfaces - Remove PPE correctly handling->decon Work Complete emergency EMERGENCY PROTOCOL (Spill or Exposure) handling->emergency Incident Occurs waste Step 5: Waste Disposal - Segregate halogenated waste - Dispose of contaminated PPE - Label waste container decon->waste Final Step

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4-difluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4-difluorophenacyl bromide
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